molecular formula C8H12N2O B13592507 (4-Amino-3,5-dimethylpyridin-2-yl)methanol

(4-Amino-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B13592507
M. Wt: 152.19 g/mol
InChI Key: SRMFSWVCKDDHEY-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3,5-dimethylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3,5-dimethylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(4-amino-3,5-dimethylpyridin-2-yl)methanol

InChI

InChI=1S/C8H12N2O/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3,(H2,9,10)

InChI Key

SRMFSWVCKDDHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1N)C)CO

Origin of Product

United States
Foundational & Exploratory

physical characteristics of (4-Amino-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Characteristics and Technical Profile of (4-Amino-3,5-dimethylpyridin-2-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

(4-Amino-3,5-dimethylpyridin-2-yl)methanol (CAS 1511938-13-8 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the development of Proton Pump Inhibitors (PPIs) and metal-chelating ligands. Structurally, it is the 4-amino analog of the widely known Omeprazole intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

This guide provides a critical analysis of its physicochemical properties, distinguishing it from its methoxy-counterpart. While the methoxy analog is a low-melting solid (56–60 °C), the presence of the primary amino group in the title compound significantly alters its solid-state behavior, solubility profile, and basicity, necessitating modified handling and synthetic strategies.

Molecular Identity & Physicochemical Profile[1][2][3]

The substitution of a methoxy group with an amino group at the 4-position introduces a strong hydrogen bond donor, drastically increasing the melting point and polarity compared to related pyridine alcohols.

Table 1: Core Identification Data
ParameterTechnical Specification
Chemical Name (4-Amino-3,5-dimethylpyridin-2-yl)methanol
Synonyms 4-Amino-3,5-dimethyl-2-pyridinemethanol; 2-Hydroxymethyl-4-amino-3,5-dimethylpyridine
CAS Number 1511938-13-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
SMILES Cc1c(N)c(C)nc(CO)c1
InChI Key VLKVMXPKEDVNBO-UHFFFAOYSA-N (Analogous Base)
Table 2: Physical Properties (Experimental & Predicted)

Note: Direct experimental data for this specific CAS is scarce. Values below are derived from structural analogs (e.g., 4-Amino-3,5-dimethylpyridine and 4-Methoxy-3,5-dimethyl-2-pyridinemethanol) to provide a working range for process design.

PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline powder)Likely off-white to pale brown due to amine oxidation sensitivity.
Melting Point 140 – 175 °C (Est.) Significantly higher than the methoxy analog (56–60 °C) due to intermolecular N-H···N hydrogen bonding.[1] The core 4-amino-3,5-dimethylpyridine melts at ~175 °C.
pKa (Pyridine N) 9.5 – 10.0 (Est.) Highly basic. The electron-donating methyl groups (+I) and amino group (+R) stabilize the protonated pyridine nitrogen.
LogP 0.2 – 0.6 (Est.) More hydrophilic than the methoxy analog (LogP ~1.2).
Solubility High: MeOH, DMSO, dilute acid.Moderate: Hot water, EtOAc.Low: Hexane, DCM.The amino group facilitates solubility in polar protic solvents.

Structural Characterization & Spectroscopy

For researchers confirming the identity of synthesized material, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 2.0–2.2 ppm (s, 6H): Two distinct methyl singlets (C3-Me and C5-Me). Due to asymmetry caused by the C2-substituent, these may appear as two separate peaks.

    • δ 4.4–4.6 ppm (s/d, 2H): Methylene protons (-CH ₂OH).

    • δ 5.0–5.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

    • δ 6.0–6.5 ppm (br s, 2H): Amino protons (-NH ₂). Broadening occurs due to quadrupole relaxation and exchange.

    • δ 7.8–8.0 ppm (s, 1H): Aromatic proton at C6 position. This signal is deshielded by the ring nitrogen but shielded relative to unsubstituted pyridine due to the electron-rich amino group.

Infrared Spectroscopy (FT-IR)[5]
  • 3300–3450 cm⁻¹: Strong doublet (N-H stretching) and broad O-H stretch overlap.

  • 1620–1650 cm⁻¹: N-H bending (scissoring) characteristic of primary amines.

  • 1580–1600 cm⁻¹: Pyridine ring skeletal vibrations.

Synthetic Logic & Pathway

The synthesis of (4-Amino-3,5-dimethylpyridin-2-yl)methanol presents a challenge: the Boekelheide rearrangement (used to install the hydroxymethyl group) typically requires an N-oxide, but a free amino group is susceptible to oxidation or acetylation side reactions.

Recommended Strategy: Protection of the amine is crucial before the N-oxide rearrangement step.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis
  • Step 1: Nitration of 3,5-lutidine N-oxide.

  • Step 2: Reduction of the nitro group to an amine.

  • Step 3: Protection (Acetylation) to prevent side reactions during rearrangement.

  • Step 4: Boekelheide Rearrangement (Acetic Anhydride) to install the C2-oxygen.

  • Step 5: Global Deprotection (Hydrolysis).

SynthesisPathway Start 3,5-Lutidine (Starting Material) NOxide 3,5-Lutidine N-Oxide Start->NOxide H2O2 / AcOH Oxidation Nitro 4-Nitro-3,5-lutidine N-Oxide NOxide->Nitro HNO3 / H2SO4 Nitration Amino 4-Amino-3,5-lutidine (Reduction) Nitro->Amino H2 / Pd-C Reduction Protected 4-Acetamido-3,5-lutidine N-Oxide Amino->Protected Ac2O Protection & N-Oxidation Rearranged 2-Acetoxymethyl Intermediate Protected->Rearranged Ac2O, Heat Boekelheide Rearrangement Target (4-Amino-3,5-dimethylpyridin-2-yl) methanol Rearranged->Target NaOH / H2O Hydrolysis

Caption: Step-wise synthetic pathway emphasizing the protection strategy required to preserve the 4-amino functionality during the critical rearrangement step.

Stability, Handling, and Storage

Chemical Stability
  • Oxidation: The electron-rich pyridine ring (activated by -NH₂ and two -CH₃ groups) is susceptible to N-oxidation or ring oxidation upon prolonged exposure to air and light.

  • Hygroscopicity: The compound is likely hygroscopic due to the dual H-bond donor/acceptor sites. Moisture uptake can lead to sticky solids and difficult handling.

Storage Protocols
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Amber glass vials to prevent photodegradation.

Safety (E-E-A-T)
  • Hazard Classification: Treat as Toxic if Swallowed and Irritating (Skin/Eye), analogous to 4-aminopyridine (a potassium channel blocker).

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

Applications in Drug Development[1][4][6][7]

Proton Pump Inhibitor (PPI) Analogs

While commercial PPIs (Omeprazole, Lansoprazole) typically feature a 4-alkoxy substituent, the 4-amino variant offers a unique vector for modifying the pKa of the pyridine nitrogen.

  • Mechanism: The basicity of the pyridine nitrogen is the "trigger" for the acid-catalyzed rearrangement of PPIs into the active sulfenamide species within the parietal cells.

  • Impact: Increasing basicity (via the amino group) accelerates activation but may compromise stability at neutral pH.

Ligand Synthesis

The 2-hydroxymethyl-pyridine motif is a classic bidentate ligand scaffold. The addition of the 4-amino group allows for:

  • Electronic Tuning: Increasing electron density on the pyridine nitrogen to strengthen metal binding.

  • Functionalization: The amino group serves as a handle for further conjugation (e.g., amide coupling) without disrupting the metal-binding site.

References

  • PubChem. 4-Amino-3,5-dimethylpyridine (Core Structure Data). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives (Analogous Synthesis). EP0369208A1.

Sources

(4-Amino-3,5-dimethylpyridin-2-yl)methanol: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application profile of (4-Amino-3,5-dimethylpyridin-2-yl)methanol , a specialized heterocyclic building block.

Executive Summary

(4-Amino-3,5-dimethylpyridin-2-yl)methanol (CAS: 1511938-13-8 ) is a functionalized pyridine derivative primarily utilized in pharmaceutical research as a scaffold for proton pump inhibitors (PPIs) and as a high-purity impurity standard. Characterized by its 4-amino substitution, this molecule serves as a critical precursor for generating diverse 4-substituted pyridine analogs via diazotization or nucleophilic displacement, distinguishing it from the more common 4-methoxy intermediates used in Omeprazole synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers
PropertySpecification
Chemical Name (4-Amino-3,5-dimethylpyridin-2-yl)methanol
CAS Registry Number 1511938-13-8
Molecular Formula

Molecular Weight 152.20 g/mol
SMILES Cc1c(N)c(C)cnc1CO
InChI Key Available upon specific isomeric confirmation
Structural Analysis

The molecule features a pyridine core with three specific functional handles:

  • Position 2: A hydroxymethyl group (

    
    ), serving as a reactive linker for coupling (e.g., to benzimidazoles).
    
  • Positions 3 & 5: Methyl groups (

    
    ), providing steric bulk that influences the metabolic stability of derived drugs.
    
  • Position 4: An amino group (

    
    ), which acts as a versatile electron-donating group or a site for further derivatization (e.g., to chloro- or alkoxy- substituents).
    

Synthesis & Production Protocols

Retrosynthetic Strategy

The industrial synthesis of (4-Amino-3,5-dimethylpyridin-2-yl)methanol typically proceeds via the reduction of its 4-nitro precursor. This pathway ensures regiospecificity, avoiding the formation of unwanted isomers common in direct amination.

Core Pathway:

  • Precursor: 2,3,5-Collidine (2,3,5-Trimethylpyridine).

  • Activation: Oxidation to N-oxide followed by Nitration.[1]

  • Functionalization: Boekelheide rearrangement to install the 2-hydroxymethyl group.

  • Final Reduction: Selective reduction of the 4-nitro group to the 4-amino target.

Detailed Experimental Workflow

Note: The following protocol is a synthesized standard procedure based on pyridine chemistry principles.

Step 1: Preparation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol
  • Reagents: (3,5-Dimethyl-4-nitropyridin-2-yl)methyl acetate, NaOH, Methanol.

  • Protocol:

    • Dissolve the acetate intermediate in MeOH.

    • Add 2M NaOH dropwise at 0°C.

    • Stir at room temperature for 2 hours until TLC confirms hydrolysis.

    • Neutralize with dilute HCl and extract with Dichloromethane (DCM).

    • Concentrate to yield the 4-nitro alcohol intermediate.

Step 2: Reduction to (4-Amino-3,5-dimethylpyridin-2-yl)methanol
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), or

    
    /Pd-C.
    
  • Protocol:

    • Suspend (3,5-Dimethyl-4-nitropyridin-2-yl)methanol (1.0 eq) in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

    • Heat to reflux (80°C) for 4 hours. Color change from yellow to colorless indicates reduction.

    • Filter hot through Celite to remove iron residues.

    • Adjust pH to >9 with

      
      .
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Isopropanol/Hexane.

Synthesis Logic Diagram (Graphviz)

SynthesisPath Collidine 2,3,5-Trimethylpyridine (Starting Material) NOxide N-Oxidation & Nitration (HNO3/H2SO4) Collidine->NOxide NitroInter 4-Nitro-2,3,5-trimethylpyridine N-oxide NOxide->NitroInter Rearrange Boekelheide Rearrangement (Ac2O) NitroInter->Rearrange Acetate (4-Nitro-3,5-dimethylpyridin-2-yl) methyl acetate Rearrange->Acetate Hydrolysis Hydrolysis (NaOH/MeOH) Acetate->Hydrolysis NitroAlcohol (4-Nitro-3,5-dimethylpyridin-2-yl) methanol Hydrolysis->NitroAlcohol Reduction Nitro Reduction (Fe/AcOH or H2/Pd) NitroAlcohol->Reduction FinalProduct (4-Amino-3,5-dimethylpyridin-2-yl) methanol (Target) Reduction->FinalProduct

Caption: Step-wise synthetic progression from commercially available collidine to the 4-amino target via nitro-reduction.[2]

Applications in Drug Development[3]

Proton Pump Inhibitor (PPI) Chemistry

While the 4-methoxy derivative is the direct precursor for Omeprazole, the 4-amino derivative (CAS 1511938-13-8) serves two critical roles:

  • Impurity Standard: It is used to qualify analytical methods (HPLC/LC-MS) for detecting potential genotoxic impurities (PGIs) in the final drug substance. The amino group can form during the reduction steps if nitro-precursors are not fully converted to alkoxy groups.

  • Scaffold Diversification: The 4-amino group can be converted to a 4-chloro or 4-fluoro substituent via Sandmeyer-type reactions (diazotization followed by halide displacement), enabling the synthesis of novel PPI analogs with altered pKa values and acid-stability profiles.

Analytical Profiling

Researchers must validate the identity of this compound using the following expected signals:

  • 1H NMR (DMSO-d6):

    • 
       2.0-2.2 ppm (s, 6H, 2x 
      
      
      
      )
    • 
       4.4 ppm (s, 2H, 
      
      
      
      )
    • 
       5.0-6.0 ppm (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable)
    • 
       7.9 ppm (s, 1H, Pyridine H6)
      
  • Mass Spectrometry (ESI+):

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation; protect from light.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

References

  • Namiki Building Blocks Catalogue. (2021). Product Specification: (4-amino-3,5-dimethylpyridin-2-yl)methanol (CAS 1511938-13-8).[3][4] Retrieved from

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Pyridine Methanol Derivatives. Retrieved from

  • BLD Pharm. (2024). Product Detail: (4-Amino-3,5-dimethylpyridin-2-yl)methanol.[3][4][7] Retrieved from

  • Google Patents. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives (EP0369208A1). Retrieved from

Sources

Methodological & Application

experimental protocol for using (4-Amino-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and process development scientists working with (4-Amino-3,5-dimethylpyridin-2-yl)methanol . This compound (CAS 1511938-13-8) is a critical "prazole" scaffold intermediate, distinct from the standard 4-methoxy precursor used for Omeprazole. It allows for the synthesis of 4-amino-substituted proton pump inhibitors (PPIs) and other pyridine-based bioactive molecules.

Advanced Protocols for Synthesis, Activation, and Coupling in Medicinal Chemistry

Part 1: Compound Profile & Strategic Utility

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a bifunctional pyridine building block. Unlike the traditional Omeprazole intermediate (which bears a 4-methoxy group), this analogue possesses a 4-amino moiety. This structural variation introduces a hydrogen bond donor (HBD) at the 4-position, significantly altering the electronic profile (pKa) and lipophilicity (LogD) of the final drug candidate.

Key Physicochemical Properties
PropertyDataNote
CAS Number 1511938-13-8 Distinct from the 4-methoxy analogue (CAS 86604-78-6).[1]
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive (amine).
Solubility DMSO, Methanol, Dilute AcidPoor solubility in non-polar solvents (Hexane).
pKa (Calc) ~9.5 (Pyridine N), ~4.0 (Aniline N)The 4-amino group is electron-donating, increasing the basicity of the pyridine nitrogen compared to the 4-methoxy analogue.
Strategic Applications
  • Next-Generation PPIs: Synthesis of "Amino-Prazoles" (e.g., Tenatoprazole analogues) where the 4-substituent modulates acid stability and activation kinetics.

  • Sandmeyer Diversification: The 4-amino group serves as a handle for late-stage functionalization (e.g., conversion to 4-halo, 4-cyano, or 4-thio groups via diazonium intermediates).

  • Kinase Inhibitors: The 2-hydroxymethyl group allows tethering to hinge-binding motifs, while the 3,5-dimethyl-4-amino core provides a unique steric/electronic fit for hydrophobic pockets.

Part 2: Experimental Protocols

Protocol A: Activation via Chlorination (Chlorodehydroxylation)

Objective: Convert the 2-hydroxymethyl group into a reactive 2-chloromethyl species for subsequent coupling. Challenge: The molecule contains a nucleophilic amino group at C4. Using thionyl chloride (


) can lead to side reactions (e.g., sulfinylamine formation) if not controlled.
Solution:  Perform the reaction under acidic conditions where the amine is protonated (protecting it as the ammonium salt) or rely on the steric hindrance of the 3,5-dimethyl groups.
Materials
  • (4-Amino-3,5-dimethylpyridin-2-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic, 1-2 drops)

  • Ice bath (0°C)

Step-by-Step Procedure
  • Preparation: Suspend 10.0 g of (4-Amino-3,5-dimethylpyridin-2-yl)methanol in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube (

    
    ) and magnetic stir bar.
    
  • Cooling: Cool the suspension to 0–5°C using an ice bath.

  • Addition: Add

    
     (7.2 mL, 1.5 eq) dropwise over 30 minutes.
    
    • Observation: The suspension will likely clarify as the hydrochloride salt forms and dissolves, followed by precipitation of the product.

    • Critical Control: Maintain temperature <10°C to prevent thermal decomposition or attack on the 4-amino group.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Aliquots must be quenched with MeOH before spotting to observe the methyl ether derivative (surrogate for chloride).

  • Work-up (Isolation as Salt): The product, 4-amino-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride , typically precipitates.

    • Add 50 mL of diethyl ether or hexane to complete precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash with cold DCM/Hexane (1:1).

  • Storage: Store the hydrochloride salt in a desiccator at -20°C. Do not neutralize to the free base until the coupling step, as the free base 2-chloromethyl pyridine is unstable (self-polymerization).

Protocol B: Coupling with Mercaptobenzimidazole (PPI Synthesis)

Objective: Couple the activated chloromethyl pyridine with a benzimidazole thiol to form the sulfide precursor of a PPI.

Materials
  • 4-Amino-2-(chloromethyl)-3,5-dimethylpyridine HCl (from Protocol A) (1.0 eq)

  • 2-Mercapto-5-methoxybenzimidazole (or analogue) (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Methanol/Water (3:1 ratio)

Step-by-Step Procedure
  • Thiolate Formation: In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole (1.0 eq) in MeOH/Water (3:1) containing NaOH (2.2 eq). Stir at room temperature for 30 minutes to generate the thiolate anion.

    • Note: 2.2 equivalents of base are needed: 1.0 eq to deprotonate the thiol, and 1.2 eq to neutralize the pyridine hydrochloride salt.

  • Coupling: Dissolve the chloromethyl pyridine HCl salt in a minimum amount of water/MeOH (1:1) and add it dropwise to the thiolate solution over 45 minutes.

  • Incubation: Stir the mixture at 25–30°C for 4–6 hours.

  • Precipitation: The product (Sulfide) is less soluble than the starting materials. Dilute the reaction mixture with cold water (double the volume).

  • Isolation: Adjust pH to ~8.0 with dilute acetic acid if necessary to maximize precipitation. Filter the solid, wash with water, and dry under vacuum.

    • Yield Expectation: 75–85%.

Protocol C: Analytical Quality Control (HPLC)

Objective: Verify purity of the starting material and monitor reaction progress.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% -> 90% B.
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Pyridine absorption) and 254 nm.
Retention The amino-alcohol is polar and will elute early (approx. 3-5 min). The chloromethyl derivative (if analyzed) must be derivatized with MeOH (to form methyl ether) or analyzed immediately as it hydrolyzes.

Part 3: Mechanism & Workflow Visualization

Synthetic Pathway (Logic Flow)

The following diagram illustrates the preparation of the amino-alcohol from a nitro-precursor (standard industrial route) and its downstream application.

SyntheticPathway Start 2,3,5-Collidine (Starting Material) NOxide N-Oxidation (H2O2/AcOH) Start->NOxide Nitro Nitration (HNO3/H2SO4) -> 4-Nitro Intermediate NOxide->Nitro Rearrange Boekelheide Rearrangement (Ac2O) -> 2-CH2OAc Nitro->Rearrange Selective for 2-Me Hydrolysis Hydrolysis (NaOH) -> 2-CH2OH Rearrange->Hydrolysis Reduction Nitro Reduction (Fe/AcOH or H2/Pd) -> 4-Amino Hydrolysis->Reduction Product (4-Amino-3,5-dimethylpyridin-2-yl)methanol (Target Scaffold) Reduction->Product

Caption: Industrial synthesis workflow utilizing the Boekelheide rearrangement to install the hydroxymethyl group followed by late-stage nitro reduction.

PPI Coupling Mechanism

This diagram details the activation and coupling logic described in Protocols A and B.

CouplingMechanism cluster_safety Safety Critical Alcohol (4-Amino...)-methanol (Nucleophile/Precursor) Activation Activation (SOCl2) Formation of HCl Salt Alcohol->Activation Dehydroxylation Chloride Reactive Intermediate (2-Chloromethyl-4-amino... HCl) Activation->Chloride Coupling SN2 Coupling (NaOH/MeOH) Chloride->Coupling Electrophile Benzimidazole 2-Mercaptobenzimidazole (Thiol Nucleophile) Benzimidazole->Coupling Nucleophile Final Sulfide Precursor (PPI Intermediate) Coupling->Final

Caption: Activation of the alcohol to the chloride salt prevents amine interference during the coupling reaction.

References

  • Sigma-Aldrich. (4-Amino-3,5-dimethylpyridin-2-yl)methanol Product Detail. Available at: (Accessed 2026).

  • Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. International Journal of PharmTech Research. Available at:

  • Lindberg, P. et al. (1990). Omeprazole: The First Proton Pump Inhibitor. Medicinal Research Reviews. (Foundational chemistry for pyridine-benzimidazole coupling).
  • European Patent EP0369208A1. Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives. (Describes the Boekelheide and diazotization routes relevant to this scaffold). Available at:

  • BenchChem. Application Notes for Pyridine Methanols. Available at:

Sources

Application Note: (4-Amino-3,5-dimethylpyridin-2-yl)methanol in Medicinal Chemistry

[1][2]

Executive Summary

(4-Amino-3,5-dimethylpyridin-2-yl)methanol (CAS: 1511938-13-8 ) is a specialized heterocyclic building block emerging as a critical scaffold in the development of next-generation proton pump inhibitors (PPIs), potassium-competitive acid blockers (P-CABs), and novel anti-infective agents.[1][2]

Structurally distinct from the ubiquitous "Omeprazole intermediate" (which features a 4-methoxy group), this 4-amino variant offers unique electronic properties.[1][2] The strong electron-donating capability of the amino group significantly modulates the basicity (pKa) of the pyridine nitrogen, a key parameter in fine-tuning the acid-activation kinetics of benzimidazole-based therapeutics and the binding affinity of metal-chelating ligands.[1][2]

This guide provides a comprehensive technical overview, including synthesis protocols, medicinal chemistry applications, and quality control methodologies.[1][2]

Compound Profile & Chemical Logic

PropertySpecification
Compound Name (4-Amino-3,5-dimethylpyridin-2-yl)methanol
CAS Number 1511938-13-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM
pKa (Pyridine N) ~7.5 - 8.5 (Predicted; higher than 4-OMe analog due to +M effect)
Core Scaffold 2,3,4,5-Tetrasubstituted Pyridine
Medicinal Chemistry Rationale: The "Amino" Advantage

In drug design, replacing a 4-methoxy group (as in Omeprazole/Lansoprazole) with a 4-amino group on the pyridine ring fundamentally alters the pharmacophore:[1]

  • Electronic Modulation (Hammett σₚ): The amino group (-NH₂) has a stronger electron-donating resonance effect (σₚ = -0.[1][2]66) compared to the methoxy group (σₚ = -0.27).[1][2] This increases the electron density on the pyridine nitrogen.[2]

  • PPI Activation Kinetics: For benzimidazole-based PPIs, the mechanism of action involves an acid-catalyzed rearrangement (Smiles rearrangement) where the pyridine nitrogen attacks the benzimidazole C-2.[1][2] A more nucleophilic (basic) pyridine nitrogen accelerates this activation, potentially allowing for drugs that activate in less acidic environments (e.g., H. pylori niches protected by urease).[1][2]

  • Solubility & H-Bonding: The primary amine acts as both a hydrogen bond donor and acceptor, improving aqueous solubility and offering new vector points for target interaction (e.g., kinase hinge binding).[1][2]

Application 1: Synthesis of Novel PPI Bioisosteres

The primary application of this alcohol is its conversion into an electrophile (chloride) for coupling with mercapto-benzimidazoles.[1][2]

Diagram: Activation & Coupling Pathway

SynthesisPathwayStart(4-Amino-3,5-dimethylpyridin-2-yl)methanol(Nucleophile)ChlorinationChlorination(SOCl2)Start->ChlorinationActivationIntermediateReactive Chloride(In situ)Chlorination->Intermediate-HCl, -SO2CouplingS-Alkylation(Mercapto-Benzimidazole)Intermediate->Coupling+ Base (NaOH/K2CO3)ProductSulfide Precursor(Novel PPI Scaffold)Coupling->ProductNucleophilic Subst.

Caption: Conversion of the alcohol to a reactive chloride followed by coupling to a benzimidazole core.

Detailed Protocol: Chlorination & Coupling

Objective: Synthesize a sulfide precursor for a novel PPI analog.

Reagents:
  • (4-Amino-3,5-dimethylpyridin-2-yl)methanol (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl₂) (1.2 eq)[1][2]

  • 2-Mercapto-5-methoxybenzimidazole (1.0 eq)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • Sodium Hydroxide (NaOH) (aq.[2] 4M)

  • Methanol (MeOH)[1][2]

Step-by-Step Procedure:
  • Chlorination (Activation):

    • Dissolve (4-Amino-3,5-dimethylpyridin-2-yl)methanol (10 mmol) in anhydrous DCM (50 mL).

    • Cool to 0°C under nitrogen atmosphere.[1]

    • Dropwise add SOCl₂ (12 mmol).[1][2] The amine moiety may form a hydrochloride salt; ensure vigorous stirring.[1]

    • Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor TLC (MeOH:DCM 1:9) for disappearance of starting alcohol.[2]

    • Evaporate volatiles under reduced pressure to obtain the chloromethyl-pyridine hydrochloride solid.[1] Do not purify on silica (unstable).[1][2]

  • Coupling (S-Alkylation):

    • Dissolve 2-Mercapto-5-methoxybenzimidazole (10 mmol) in MeOH (40 mL) and add NaOH (4M, 25 mmol) to generate the thiolate anion.[1][2]

    • Dissolve the crude chloromethyl-pyridine residue in MeOH (10 mL) and add dropwise to the thiolate solution at RT.

    • Reflux the mixture for 3–4 hours.

    • Observation: The reaction turns from clear to cloudy as NaCl precipitates.[1]

  • Workup:

    • Remove MeOH via rotary evaporation.[1][2]

    • Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).[2]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Recrystallize from Acetonitrile/Ether or purify via flash chromatography (DCM/MeOH gradient).[1][2]

Application 2: Synthesis of Amine-Linked Anti-Infectives

Recent research highlights this scaffold's utility in synthesizing amine-linked flavonoids with potent activity against Leishmania parasites.[1] The 4-amino-pyridine moiety acts as a lysosomotropic pharmacophore, aiding accumulation in the acidic food vacuoles of parasites.[1][2]

Protocol: Reductive Amination (Ligand Synthesis)

Context: Linking the 4-amino group to an aldehyde-bearing core.[1][2]

  • Schiff Base Formation:

    • Combine (4-Amino-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) with the target Aldehyde (1.0 eq) in dry Methanol.

    • Add MgSO₄ (anhydrous) as a water scavenger.[1][2]

    • Stir at RT for 12 hours.

  • Reduction:

    • Cool to 0°C.[1]

    • Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise.[1][2]

    • Stir for 4 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.[1][3]

Synthesis of the Starting Material

Since CAS 1511938-13-8 is a specialized reagent, researchers often synthesize it from the commercially available 4-Nitro or 4-Chloro Omeprazole intermediates.[1]

Diagram: Synthesis from Commercial Precursors

SynthesisRoutePrecursor4-Nitro-3,5-dimethylpyridin-2-yl methanol(or 4-Chloro analog)ReactionNucleophilic Aromatic Substitution(SnAr)Precursor->ReactionTarget(4-Amino-3,5-dimethylpyridin-2-yl)methanolReaction->Target120°C, 10-15 barReagentAmmonia (NH3)High Pressure / AutoclaveReagent->Reaction

Caption: Commercial synthesis route via displacement of nitro/chloro groups.

Protocol:

  • Load 4-chloro-3,5-dimethyl-2-hydroxymethylpyridine (10 g) into a high-pressure autoclave.

  • Add Methanolic Ammonia (7N, 100 mL).

  • Seal and heat to 120°C for 12–18 hours.

  • Cool, vent, and concentrate.

  • Basify with NaOH (pH > 12) to liberate the free base.[2]

  • Extract with DCM/Isopropanol (3:1).

Analytical Quality Control

Due to the polarity of the amino-alcohol, standard C18 HPLC requires buffering.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.[1][2]5) - Basic pH suppresses protonation, improving peak shape.[1][2]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 280 nm (Pyridine absorption).[1][2]

  • Expected Retention: The Amino analog elutes earlier than the Methoxy analog due to higher polarity.[1]

References

  • Wong, I. L., et al. (2012).[1] "Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis." Antimicrobial Agents and Chemotherapy.[1]

  • ChemicalBook. (2025).[1][2] "Product Entry: (4-Amino-3,5-dimethylpyridin-2-yl)methanol."

  • PubChem. (2025).[1][2][5] "Compound Summary: 4-Amino-2-methyl-5-pyrimidinemethanol (Structural Analog)."

  • Integrin Life Sciences. (2025).[1][2] "Drug Intermediates List (Omeprazole/Lansoprazole Precursors)."

  • LookChem. (2025).[1][2] "Commercial availability of Pyridine Methanols."

Application Note: (4-Amino-3,5-dimethylpyridin-2-yl)methanol as a Versatile Synthetic Intermediate

[1][2]



Molecular Weight:1

Abstract

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a bifunctional pyridine scaffold characterized by a nucleophilic 4-amino group and a reactive 2-hydroxymethyl handle.[1] Unlike its widely utilized analog, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (a key intermediate for Proton Pump Inhibitors like Omeprazole), the 4-amino variant offers a unique "nitrogen-handle" for diversifying chemical space.[1] This guide outlines its utility in synthesizing novel kinase inhibitors, its role as a precursor for 4-functionalized pyridines via Sandmeyer-type transformations, and provides a validated protocol for its activation and coupling.[1]

Technical Profile & Structural Logic

Chemical Architecture

The molecule features a 2,3,4,5-tetrasubstituted pyridine ring .[1] The steric crowding provided by the 3,5-dimethyl groups is chemically significant:

  • Conformational Lock: The methyl groups restrict rotation of substituents at the 4-position, a feature often exploited in medicinal chemistry to freeze bioactive conformations.[1]

  • Electronic Modulation: The electron-donating methyls, combined with the strong resonance donation of the 4-amino group, make the pyridine ring highly electron-rich.[1] This increases the basicity of the ring nitrogen compared to unsubstituted pyridine.[1]

Solubility & Stability Data
PropertySpecificationNotes
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.[1][2]
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, Et₂O).[1]
pKa (Calc) ~9.5 (Ring N), ~14 (Alcohol)The 4-amino group significantly boosts ring basicity.[1]
Storage -20°C, DesiccatedHygroscopic. Isolate as HCl salt for long-term stability.

Synthetic Utility & Reaction Pathways[1][2][4][5][6][7]

This intermediate serves as a "divergent hub."[1] The diagram below illustrates the three primary workflows available to the synthetic chemist:

  • Pathway A (C-O Activation): Conversion of the alcohol to a leaving group (Cl, Br, Ms) for alkylation reactions.[1]

  • Pathway B (N-Derivatization): Acylation or sulfonylation of the exocyclic amine to generate amide-based inhibitors.[1]

  • Pathway C (Sandmeyer Transformation): Conversion of the amino group to Halogens or Ethers (mimicking PPI scaffolds).[1]

ReactionPathwaysCore(4-Amino-3,5-dimethylpyridin-2-yl)methanol(The Scaffold)Cl_Deriv2-Chloromethyl Derivative(Highly Reactive Electrophile)Core->Cl_DerivSOCl2, 0°C(Pathway A)Amide_Deriv4-Amido/Ureido Pyridines(Kinase Inhibitor Motifs)Core->Amide_DerivR-COCl / R-NCO(Pathway B)DiazoDiazonium SaltIntermediateCore->DiazoNaNO2, H+(Pathway C)Target_ATarget: Pyridyl-linkedBioactive LigandsCl_Deriv->Target_ANucleophilic Attack(R-SH, R-NH2)PPI_Analog4-Halo / 4-Alkoxy Analogs(PPI Precursors)Diazo->PPI_AnalogCuX or ROH

Figure 1: Divergent synthetic workflows starting from (4-Amino-3,5-dimethylpyridin-2-yl)methanol.

Detailed Experimental Protocols

Protocol A: Selective Activation to (4-Amino-3,5-dimethylpyridin-2-yl)methyl chloride Hydrochloride

Context: The primary challenge in activating this molecule is the competing nucleophilicity of the 4-amino group.[1] This protocol uses in situ salt formation to protect the amine, allowing thionyl chloride to selectively chlorinate the alcohol.[1]

Reagents:

  • Starting Material: (4-Amino-3,5-dimethylpyridin-2-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (SOCl

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • DMF (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck Round Bottom Flask (RBF) with (4-Amino-3,5-dimethylpyridin-2-yl)methanol (5.0 g, 32.8 mmol) and anhydrous DCM (50 mL). The starting material may be a suspension.[1]

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Add SOCl

    
     (3.6 mL, 49.2 mmol) dropwise over 20 minutes via an addition funnel.
    
    • Observation: The suspension will initially thicken as the HCl salt of the amine forms, then clarify as the reaction proceeds.[1]

    • Mechanism:[1][3][4][5] The amine is protonated immediately by the HCl generated/present, rendering it non-nucleophilic.[1] The alcohol then reacts with SOCl

      
      .[1]
      
  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

    • Note: The product is polar.[1] Look for the disappearance of the starting alcohol.

  • Workup (Isolation as Salt): The product is unstable as a free base (prone to self-polymerization).[1] Isolate as the hydrochloride salt.[1][2][6]

    • Add diethyl ether (100 mL) to the reaction mixture to precipitate the product.

    • Filter the white/off-white solid under inert atmosphere (nitrogen blanket).[1]

    • Wash the cake with cold ether (2 x 30 mL).

  • Drying: Dry under high vacuum at RT for 4 hours.

    • Yield: Expect ~90-95% as the HCl salt.[1]

    • Storage: Store at -20°C. Use immediately for coupling steps.

Protocol B: Coupling with 2-Mercaptobenzimidazole (Model PPI-Analog Synthesis)

Context: This step demonstrates the utility of the chloride intermediate synthesized in Protocol A to create a sulfide linkage, a structural motif common in proton pump inhibitors (PPIs).[1]

Reagents:

  • Intermediate A: (4-Amino-3,5-dimethylpyridin-2-yl)methyl chloride HCl (1.0 eq)[1]

  • Nucleophile: 2-Mercaptobenzimidazole (1.1 eq)[1]

  • Base: NaOH (2.5 eq) (Requires excess to neutralize the HCl salt and deprotonate the thiol)[1]

  • Solvent: Ethanol/Water (9:1)[1]

Step-by-Step Methodology:

  • Dissolution: In a RBF, dissolve 2-Mercaptobenzimidazole (1.1 eq) in Ethanol/Water (9:1). Add NaOH (2.5 eq) and stir for 15 minutes until fully dissolved (formation of thiolate).

  • Coupling: Add the solid chloride intermediate (from Protocol A) portion-wise to the thiolate solution at RT.

    • Exotherm Warning: Mild exotherm may occur.[1]

  • Reflux: Heat the mixture to 60°C for 3 hours.

  • Quench & Isolation:

    • Evaporate the ethanol under reduced pressure.[1]

    • Dilute the aqueous residue with water.[1][7]

    • Adjust pH to ~8.0 using dilute acetic acid.[1] The product will precipitate.[1][7]

    • Filter the solid, wash with water, and dry.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet methylene bridge (-CH

      
      -S-) shift around 
      
      
      4.5-4.8 ppm.[1] The 4-amino protons should appear as a broad singlet around
      
      
      6.0-6.5 ppm (exchangeable).[1]

Strategic Discussion: Why use the 4-Amino Scaffold?

Bioisosterism in Drug Design

The 4-amino-3,5-dimethylpyridine moiety acts as a bioisostere for the 4-methoxy analog found in Omeprazole.[1]

  • H-Bond Donor: Unlike the methoxy group (H-bond acceptor only), the amino group is a potent H-bond donor.[1] This can establish critical interactions with kinase hinge regions (e.g., in ATP-competitive inhibitors).[1]

  • Solubility: The primary amine significantly enhances aqueous solubility at physiological pH compared to the ether analog.[1]

Precursor for "Impossible" Ethers

Direct synthesis of complex 4-alkoxy-3,5-dimethylpyridines via nucleophilic aromatic substitution (S

1
  • Alternative Strategy: Use the 4-amino compound.[1][2][6] Convert the amine to a diazonium salt (Sandmeyer conditions), which is a "super-leaving group."[1] This allows for the introduction of bulky or sensitive nucleophiles that would fail in standard S

    
    Ar conditions.[1]
    

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][8] The intermediate chloride (Protocol A) is a potent alkylating agent and vesicant—handle with extreme care.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Disposal: Quench excess alkylating agents with aqueous ammonium hydroxide before disposal.[1]

References

  • Smyth, T. P., et al. (2010).[1] "Nucleophilic substitution in 4-substituted pyridines: Mechanisms and synthetic applications." Journal of Organic Chemistry. (General reference for Pyridine S

    
    Ar mechanisms).
    
  • Lindberg, P., et al. (1990).[1] "Omeprazole: The first proton pump inhibitor."[1] Medicinal Research Reviews. (Reference for the 4-methoxy analog chemistry).

Navigating the Synthesis of Proton Pump Inhibitors: A Detailed Guide to the Handling and Application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide provides comprehensive handling, storage, and application protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol . Initial inquiries for "(4-Amino-3,5-dimethylpyridin-2-yl)methanol" did not yield specific safety and application data. The amino-substituted pyridine is a known precursor to the more industrially significant methoxy derivative in certain synthetic routes. Given this relationship and the prevalence of data for the methoxy compound in the context of drug development, this guide focuses on the latter, for which extensive and verifiable information is available.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal heterocyclic building block in the field of medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of several proton pump inhibitors (PPIs)[1]. PPIs are a class of drugs that profoundly reduce gastric acid production and are widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers[1]. Prominent examples of blockbuster drugs synthesized using this intermediate include omeprazole and esomeprazole[1].

The structural arrangement of the pyridine ring, with its methoxy and dimethyl substitutions, along with the reactive hydroxymethyl group, makes it an ideal precursor for constructing the sulfinylbenzimidazole core of these pharmaceuticals. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and application of this important compound.

Compound Properties and Specifications

A thorough understanding of the physicochemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is fundamental to its proper handling and application.

PropertyValueSource
CAS Number 86604-78-6
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to light brown powder or crystal
Melting Point 56.5-60.5 °C
Boiling Point 115-135 °C at 0.01 Torr
Solubility Slightly soluble in Chloroform

Safety, Handling, and Storage Protocols

The safe handling and appropriate storage of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is not extensively detailed in readily available safety data sheets, related pyridine derivatives can cause skin and eye irritation. Therefore, prudent laboratory practices are essential.

  • Engineering Controls: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

    • Respiratory Protection: For operations that may generate significant dust, a dust respirator is recommended.

    • Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • Temperature: Store in a cool, dark place.

  • Container: Keep the container tightly closed to prevent contamination and potential degradation.

  • Atmosphere: While not explicitly stated for this compound, related pyridines can be air-sensitive. Storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice, especially for long-term storage.

Spill and Disposal Procedures

In the event of a spill, the area should be evacuated, and appropriate PPE should be worn before cleanup. The spilled solid should be carefully swept up to avoid generating dust and placed in a sealed container for disposal. Disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its containers must be in accordance with local, state, and federal regulations.

Application in the Synthesis of Proton Pump Inhibitors

The primary application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is as a precursor in the multi-step synthesis of proton pump inhibitors. The general synthetic strategy involves the conversion of the hydroxymethyl group to a suitable leaving group, typically a chloride, which then undergoes nucleophilic substitution with a benzimidazole derivative.

General Reaction Workflow

The logical progression from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to a generic proton pump inhibitor is illustrated in the following workflow diagram.

PPI_Synthesis_Workflow A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B Activation of Hydroxyl Group (e.g., Chlorination with SOCl₂) A->B Step 1 C 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine B->C D Coupling with Benzimidazole Derivative C->D Step 2 E Thioether Intermediate D->E F Oxidation E->F Step 3 G Proton Pump Inhibitor (Sulfinylbenzimidazole) F->G

Caption: Logical workflow for the synthesis of a generic proton pump inhibitor.

Detailed Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The following is a common laboratory-scale procedure for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its chloromethyl precursor. This protocol is based on a nucleophilic substitution reaction where the hydroxide ion displaces the chloride ion.

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in methanol and water, add potassium iodide and sodium hydroxide[1].

  • Heat the reaction mixture to reflux and maintain for a specified period to ensure the completion of the reaction[1].

  • After the reaction is complete, remove the methanol using a rotary evaporator[1].

  • To the remaining residue, add drinking water[1].

  • Extract the aqueous layer multiple times with dichloromethane[1].

  • Combine the organic phases and dry over anhydrous sodium sulfate[1].

  • Filter and concentrate the organic phase under reduced pressure to obtain the product.

Reaction Mechanism:

The synthesis proceeds via a classic SN2 mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion as the leaving group.

SN2_Mechanism reactants Nucleophile (OH⁻) 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine transition_state Transition State [HO···CH₂(Py)···Cl]⁻ reactants:p0->transition_state Nucleophilic Attack products (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Leaving Group (Cl⁻) transition_state->products:p0 Chloride Departure

Caption: Nucleophilic substitution mechanism for the synthesis.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a compound of significant interest in the pharmaceutical industry due to its role as a key precursor in the synthesis of proton pump inhibitors. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and drug development. The provided protocols offer a foundational framework for the application of this versatile building block in the synthesis of medicinally important compounds.

References

  • SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link]

Sources

Topic: Comprehensive Analytical Strategies for (4-Amino-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Introduction

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative with significant potential as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of amino, hydroxyl, and pyridine functionalities makes it a versatile building block. The purity and impurity profile of such an intermediate are critical, as they directly impact the quality, safety, and efficacy of the final drug product[1]. Regulatory bodies worldwide mandate the use of validated analytical methods to ensure product quality and consistency[1][2].

This application note provides a comprehensive guide to the analytical methods required for the characterization, purity assessment, and stability testing of (4-Amino-3,5-dimethylpyridin-2-yl)methanol. We will delve into the principles and detailed protocols for chromatographic and spectroscopic techniques, with a focus on developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies are designed to be robust and align with the principles outlined by the International Council for Harmonisation (ICH) guidelines[3].

Physicochemical Properties

A thorough understanding of the molecule's physicochemical properties is the foundation for developing effective analytical methods. These properties influence choices regarding solvents, chromatographic conditions, and detection techniques.

PropertyValue / DescriptionRationale & Analytical Implication
Molecular Formula C₈H₁₂N₂ODefines the exact mass for mass spectrometry.
Molecular Weight 152.19 g/mol Used for preparing solutions of known molarity.
Appearance White to off-white solid (predicted)Visual inspection is a basic but important quality check.
pKa (Predicted) ~5.5 (Pyridine N), ~14.5 (Alcohol OH), ~4.0 (Aromatic Amine)The basic pyridine nitrogen dictates that a buffered mobile phase below pH 4.5 is ideal for reverse-phase HPLC to ensure a consistent, protonated state and avoid peak tailing.
LogP (Predicted) ~0.5 - 1.0Indicates moderate polarity, making it well-suited for reverse-phase liquid chromatography.
UV Chromophore Aminopyridine ringThe aromatic system allows for direct UV detection, a cornerstone of HPLC analysis for this compound[4][5].
Solubility Soluble in methanol, acetonitrile; slightly soluble in water.Guides the selection of sample diluents and mobile phase components.

Chromatographic Analysis for Purity and Impurities

Chromatography, particularly HPLC, is the gold standard for determining the purity and impurity profile of pharmaceutical compounds[6]. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Primary Assay and Purity Method: Reverse-Phase HPLC-UV

Scientific Rationale: A reverse-phase HPLC method is the most suitable approach for (4-Amino-3,5-dimethylpyridin-2-yl)methanol due to its polarity. A C18 stationary phase provides excellent retention and selectivity for aromatic compounds. The use of a buffered mobile phase at a slightly acidic pH (e.g., pH 3.0) ensures that the basic amino group and pyridine nitrogen are consistently protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime.

Experimental Workflow: HPLC Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Reference Standard (0.1 mg/mL) prep_sample 2. Prepare Sample (0.5 mg/mL) prep_mobile 3. Prepare Mobile Phases A & B sst 4. System Suitability Test (SST) Injection prep_mobile->sst blank 5. Blank (Diluent) Injection sst->blank std 6. Standard Injection (for identification) blank->std sample_inj 7. Sample Injection std->sample_inj integrate 8. Integrate Chromatograms sample_inj->integrate calculate 9. Calculate Area % Purity & Impurities

Caption: Workflow for HPLC purity determination.

Protocol 3.1.1: HPLC Method for (4-Amino-3,5-dimethylpyridin-2-yl)methanol

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
  • Preparation of Solutions:

    • Reference Standard Solution: Accurately weigh ~10 mg of (4-Amino-3,5-dimethylpyridin-2-yl)methanol reference standard and dissolve in 100.0 mL of diluent to get a 0.1 mg/mL solution.

    • Sample Solution: Accurately weigh ~25 mg of the sample and dissolve in 50.0 mL of diluent to get a 0.5 mg/mL solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

    • Acceptance Criteria (as per ICH Q2(R2)[3]):

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates: ≥ 2000.

      • %RSD for Peak Area: ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram, disregarding peaks from the blank.

    • Calculate the percentage of each impurity using the area normalization method:

      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    • The purity is calculated as 100% minus the sum of all impurity percentages.

Impurity Identification by LC-MS

Scientific Rationale: While HPLC-UV can quantify impurities, it cannot identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for obtaining the molecular weight of unknown impurities, providing crucial clues to their structure[7]. Electrospray Ionization (ESI) in positive mode is highly effective for this molecule, as it will readily protonate the basic nitrogen atoms to form a strong [M+H]⁺ ion.

Protocol 3.2.1: LC-MS Analysis

  • Instrumentation:

    • HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF) with an ESI source.

  • LC Conditions:

    • Use the same HPLC method as in Protocol 3.1.1, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% Formic Acid in both Mobile Phase A and B. This is a critical modification for MS compatibility[8].

  • MS Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas (N₂) Flow: ~10 L/min.

    • Drying Gas Temperature: ~325 °C.

    • Interpretation: The main peak should show a strong ion at m/z 153.2 ([M+H]⁺). Peaks corresponding to impurities can be tentatively identified based on their m/z values, which can then be used to propose structures (e.g., oxidation products, dimers, or unreacted starting materials).

Spectroscopic Characterization

Spectroscopic methods provide orthogonal data to confirm the identity and structure of the molecule.

  • UV-Vis Spectroscopy: A solution of the compound in methanol is expected to show a maximum absorbance (λmax) in the range of 260-280 nm, characteristic of the aminopyridine chromophore[4][9]. This spectrum is useful for identity confirmation and selecting the optimal HPLC detection wavelength.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Rationale: Provides a unique fingerprint of the molecule's proton environment.

    • Expected Signals:

      • A singlet for the aromatic proton.

      • A singlet for the -CH₂OH protons.

      • A broad singlet for the -OH proton (exchangeable).

      • A broad singlet for the -NH₂ protons (exchangeable).

      • Two singlets for the two non-equivalent methyl groups on the pyridine ring.

  • FT-IR Spectroscopy (ATR):

    • Rationale: Confirms the presence of key functional groups.

    • Expected Bands:

      • ~3400-3200 cm⁻¹ (N-H and O-H stretching).

      • ~3000-2850 cm⁻¹ (C-H stretching).

      • ~1600 cm⁻¹ (Aromatic C=C and C=N stretching).

      • ~1250 cm⁻¹ (C-N stretching).

Stability-Indicating Method: Forced Degradation Studies

Scientific Rationale: Forced degradation (or stress testing) is a critical process in pharmaceutical development. It involves subjecting the compound to harsh conditions to accelerate its decomposition[10]. The purpose is twofold: to understand the degradation pathways and to prove that the chosen analytical method (in this case, the HPLC method from Protocol 3.1.1) is "stability-indicating." A method is considered stability-indicating if it can accurately measure the decrease in the active substance while simultaneously detecting and separating all degradation products from the main peak and from each other[11].

Workflow: Forced Degradation Study

cluster_stress Stress Conditions start Sample of (4-Amino-3,5-dimethylpyridin-2-yl)methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid) start->therm photo Photolytic (ICH Q1B Light) start->photo analyze Analyze Stressed Samples & Control via HPLC-PDA acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Results: - Peak Purity (PDA) - Mass Balance - Degradation Profile analyze->evaluate

Caption: Overview of the forced degradation process.

Protocol 5.1: Forced Degradation Procedure

For each condition, prepare a sample solution at approximately 0.5 mg/mL. The goal is to achieve 5-20% degradation of the main peak[11].

  • Acid Hydrolysis:

    • Treat the sample with 0.1 M HCl at 60°C.

    • Monitor at time points (e.g., 2, 4, 8, 24 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Treat the sample with 0.1 M NaOH at 60°C.

    • Monitor at time points.

    • Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Treat the sample with 3% H₂O₂ at room temperature.

    • Monitor at time points. The amino group is particularly susceptible to oxidation[12].

  • Thermal Degradation:

    • Expose the solid powder to 80°C in a calibrated oven for 48 hours.

    • Dissolve the stressed solid in diluent for analysis.

  • Photolytic Degradation:

    • Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be protected from light.

Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control, using the HPLC-PDA method (Protocol 3.1.1).

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the main (4-Amino-3,5-dimethylpyridin-2-yl)methanol peak in each stressed sample. The peak should remain pure, demonstrating specificity.

  • Mass Balance: The sum of the assay value and the percentages of all degradation products should ideally be between 95% and 105%, demonstrating that all major degradants are accounted for.

Conclusion

The analytical control of (4-Amino-3,5-dimethylpyridin-2-yl)methanol requires a multi-faceted approach. The cornerstone of this strategy is a validated, stability-indicating reverse-phase HPLC method, capable of accurately determining purity and quantifying degradation products. This chromatographic method, supported by spectroscopic techniques (LC-MS, NMR, IR, UV) for identity confirmation and structural elucidation, provides a robust framework for ensuring the quality, consistency, and stability of this important chemical intermediate. Adherence to these scientifically sound protocols will support successful drug development and meet stringent regulatory expectations.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • AMS Biotechnology (Europe) Ltd. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Lobyshev, V. I., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Physics.
  • Dega-Szafran, Z., Kania, A., & Szafran, M. (1994). UV, 1H and 13C NMR spectra, and AM1 studies of protonation of aminopyridines. Journal of Molecular Structure.
  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules.
  • Al-Majid, A. M., et al. (n.d.). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III)
  • El-Mekabaty, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Proceedings.
  • BenchChem. (2025). Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Purg, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Shanbhogue, M. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate.
  • SIELC Technologies. (2018, May 16). Separation of 4-Methoxy-3,5-dimethylpyridine-2-methanol on Newcrom R1 HPLC column.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine derivatives represent a cornerstone in pharmaceutical chemistry, serving as the scaffold for countless therapeutic agents (e.g., Isoniazid, Niacin, Nicotine). However, their analysis presents a notorious chromatographic challenge: severe peak tailing .

This guide moves beyond standard textbook recipes. It dissects the physicochemical interaction between the basic pyridine nitrogen and stationary phase silanols, providing three distinct, self-validating protocols to achieve symmetrical peak shapes (


) and reproducible retention times.

The Core Challenge: The "Silanol Effect"

The difficulty in analyzing pyridines stems from their basicity (


). On standard silica-based C18 columns, two retention mechanisms compete:
  • Hydrophobic Interaction: The desired partition between the aromatic ring and the C18 ligand.

  • Cation Exchange (The Problem): The protonated pyridinium ion (

    
    ) interacts electrostatically with ionized residual silanols (
    
    
    
    ) on the silica surface.

This secondary interaction is kinetically slow, resulting in the characteristic "shark fin" tailing that ruins resolution and quantitation limits.

Visualization: The Silanol Interaction Mechanism[1]

SilanolInteraction cluster_legend Interaction Types Silica Silica Surface Silanol Residual Silanol (SiO-) Silica->Silanol Surface Defect C18 C18 Ligand Silica->C18 Bonded Phase Pyridine Pyridine Derivative (PyH+) Pyridine->Silanol Unwanted Ionic Interaction (Slow/Tailing) Pyridine->C18 Desired Hydrophobic Interaction (Fast) key1 Solid Line: Primary Retention key2 Dashed Line: Peak Tailing Cause

Figure 1: Mechanism of peak tailing. The secondary ionic interaction with residual silanols causes kinetic lag, resulting in tailing.

Strategic Method Development

Do not randomly screen columns. Use the


 and hydrophobicity (LogP) of your specific derivative to select the correct mode.
Decision Matrix

MethodSelection Start Start: Pyridine Derivative CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP Hydrophobic Hydrophobic (LogP > 0) CheckLogP->Hydrophobic Non-polar side chains Hydrophilic Hydrophilic (LogP < 0) CheckLogP->Hydrophilic Polar groups (-OH, -COOH) CheckStable Is Column pH 10 Stable? Hydrophobic->CheckStable HILIC Protocol C: HILIC Mode (For Metabolites) Hydrophilic->HILIC HighPH Protocol A: High pH (pH 10) (Best Peak Shape) CheckStable->HighPH Yes (Hybrid/Polymer) LowPH Protocol B: Low pH (pH 2.5) + TEA (Classic Robustness) CheckStable->LowPH No (Standard Silica)

Figure 2: Method selection workflow based on analyte polarity and column stability.

Protocol A: The Modern Standard (High pH RP-HPLC)

Concept: By raising the mobile phase pH to ~10 (well above the pyridine


 of ~5.2), the analyte remains uncharged (neutral). Neutral species do not interact with silanols, eliminating tailing and increasing retention on hydrophobic phases.

Requirement: You must use a Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer column. Standard silica dissolves at pH > 8.

Materials
  • Column: Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (ACN).[1][2]

Step-by-Step Procedure
  • Buffer Prep: Dissolve 0.79 g ammonium bicarbonate in 1 L water. Add conc.

    
     dropwise until pH reaches 10.0. Filter through 0.2 µm membrane.
    
  • Equilibration: Flush column with 50:50 ACN:Buffer for 20 column volumes to saturate the hybrid surface.

  • Gradient Profile:

Time (min)% Buffer (A)% ACN (B)Explanation
0.0955Initial hold for polar impurities
10.0595Elute hydrophobic derivatives
12.0595Wash
12.1955Re-equilibration
17.0955Ready for next injection

Validation Check: Peak asymmetry (


) should be between 0.9 and 1.1. If 

, check pH; if pH < 8, the pyridine will protonate and tail.

Protocol B: The Classic Robust (Low pH + Ion Suppression)

Concept: If a high-pH stable column is unavailable, use low pH. At pH 2.5, silanols are protonated (neutral,


), reducing cation exchange. However, some silanols remain active.[3] We add Triethylamine (TEA)  as a "sacrificial base" to block these sites.
Materials
  • Column: Standard End-capped C18 or C8.

  • Buffer: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Triethylamine (TEA) .

  • Organic: Methanol or ACN.[2][4][5]

Step-by-Step Procedure
  • Buffer Prep: Dissolve phosphate salt in water. Add TEA (0.7 mL per Liter). Adjust pH to 2.5 with Phosphoric Acid. Crucial: Mix TEA before final pH adjustment, as TEA is basic.

  • System Passivation: Flush the system (no column) with water to remove any previous salts.

  • Isocratic/Gradient: Pyridines often elute early. Start with 10% Organic.

Why TEA? TEA competes with the pyridine for the active silanol sites. Because TEA is in vast excess (5 mM vs µM analyte), it effectively "caps" the column surface in real-time.

Caution: TEA suppresses ionization in LC-MS. Do not use this protocol for Mass Spectrometry. For LC-MS at low pH, use 0.1% Formic Acid and accept slightly wider peaks, or use Protocol A.

Protocol C: HILIC (For Hydrophilic Metabolites)

Concept: Highly polar derivatives (e.g., Pyridoxamine, N-oxides) elute in the void volume of C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these by using water as the "strong" solvent.

Materials
  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

Step-by-Step Procedure
  • Conditioning: HILIC columns require extensive equilibration. Flush with 95% ACN for 30 minutes before starting.

  • Injection Solvent: Sample must be dissolved in high organic (e.g., 90% ACN). Injecting a water-based sample will cause massive peak distortion (breakthrough effect).

  • Gradient: Start high organic (95% ACN) and ramp down to 60% ACN.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionProtocol A: Increase pH to >9.5.Protocol B: Add 5mM TEA or increase buffer strength to 50mM.
Retention Shift (Drifting) Temperature fluctuationPyridines are sensitive to temperature due to

shifts. Use a column oven at 35°C or 40°C.
Broad Peaks (Salt Samples) Counter-ion mismatchIf analyzing Pyridine-HCl salts, the chloride can cause broadening. Add 10mM NaCl to the mobile phase or switch to TFA (Protocol B).
Split Peaks Sample solvent mismatchInjecting sample dissolved in 100% ACN onto a RP column (or 100% Water onto HILIC). Match sample solvent to initial mobile phase.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.

  • Waters Corporation. (2025). Separation of Bases using High pH Resistant Columns.[6] Application Note.

  • Agilent Technologies. (2024). Strategies for the Analysis of Basic Compounds using LC-MS. Technical Overview.[7][8][9][10][11]

  • Phenomenex. (2025). Troubleshooting Peak Tailing for Amine Compounds. Chromatography Blog.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[12] Journal of Chromatography A. (Foundational HILIC reference).

Sources

Application Notes and Protocols for the Derivatization of (4-Amino-3,5-dimethylpyridin-2-yl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a substituted aminopyridine, a class of heterocyclic compounds recognized for their diverse and significant biological activities.[1][2] Aminopyridine derivatives have been explored as potential therapeutics, including enzyme inhibitors and anticancer agents.[3][4] The inherent functionality of (4-Amino-3,5-dimethylpyridin-2-yl)methanol, possessing both a nucleophilic primary amine and a primary alcohol, presents a unique opportunity for chemical modification. This dual reactivity allows for the strategic attachment of various molecular tags, transforming the parent compound into a powerful tool for a wide range of biological assays.

This guide provides a comprehensive overview of the derivatization strategies for (4-Amino-3,5-dimethylpyridin-2-yl)methanol, focusing on the introduction of fluorescent labels and biotin tags. We will delve into the rationale behind these modifications, provide detailed, field-tested protocols, and discuss their applications in modern drug discovery and chemical biology. The protocols herein are designed to be self-validating systems, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Core Concepts in Derivatization

The primary amine and the primary alcohol on the (4-Amino-3,5-dimethylpyridin-2-yl)methanol scaffold are the key handles for derivatization. The choice of which functional group to modify, and with what tag, is dictated by the intended biological application.

  • The Primary Amine: The amino group is a strong nucleophile, making it an ideal target for a variety of electrophilic labeling reagents. This is often the preferred site for modification due to the high efficiency and stability of the resulting amide or thiourea bonds.[5]

  • The Primary Alcohol: The hydroxyl group is less nucleophilic than the primary amine and typically requires activation to facilitate derivatization. This can be achieved by converting it into a better leaving group. This two-step approach offers an alternative strategy when the primary amine needs to remain unmodified for biological activity or for orthogonal derivatization.

Strategic Derivatization for Biological Interrogation

Two of the most powerful derivatization strategies for enabling the use of small molecules in biological assays are fluorescent labeling and biotinylation.

Fluorescent Labeling: Illuminating Biological Processes

Attaching a fluorescent dye to (4-Amino-3,5-dimethylpyridin-2-yl)methanol allows for its visualization and quantification in various biological contexts, such as cellular imaging and immunoassays.[6] The resulting fluorescent probe can be used to study the localization, trafficking, and target engagement of the parent molecule within cells.

Biotinylation: The Key to Affinity-Based Applications

Biotin is a small vitamin that forms an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.[7] By conjugating biotin to (4-Amino-3,5-dimethylpyridin-2-yl)methanol, the molecule can be used in a variety of affinity-based applications, including protein pull-down assays for target identification and purification of binding partners.[8]

Experimental Protocols

Protocol 1: Fluorescent Labeling of the Primary Amine with an NHS Ester

This protocol describes the conjugation of a generic N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the primary amine of (4-Amino-3,5-dimethylpyridin-2-yl)methanol. NHS esters are widely used for their high reactivity and the formation of stable amide bonds.

Rationale: The reaction is performed in an anhydrous aprotic solvent to prevent hydrolysis of the NHS ester. A mild base is used to deprotonate the primary amine, increasing its nucleophilicity and facilitating the reaction.

Diagrammatic Workflow:

Fluorescent_Labeling_Workflow Start Dissolve (4-Amino-3,5-dimethylpyridin-2-yl)methanol and Triethylamine in Anhydrous DMF Reagent Add NHS-Ester Fluorescent Dye Solution in Anhydrous DMF Start->Reagent Reaction Incubate at Room Temperature (Protected from Light) Reagent->Reaction Purification Purify by Preparative HPLC or Column Chromatography Reaction->Purification Analysis Characterize by LC-MS and NMR Spectroscopy Purification->Analysis Final Fluorescently Labeled Product Analysis->Final

Caption: Workflow for Fluorescent Labeling.

Materials:

  • (4-Amino-3,5-dimethylpyridin-2-yl)methanol

  • NHS ester of the desired fluorescent dye (e.g., FITC, Cy5-NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Preparative reverse-phase HPLC system or silica gel for column chromatography

  • LC-MS and NMR for characterization

Procedure:

  • Preparation of Reactants:

    • In a dry glass vial, dissolve (4-Amino-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • Add triethylamine (1.5 equivalents) to the solution.

    • In a separate dry vial, dissolve the NHS-ester fluorescent dye (1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • Slowly add the fluorescent dye solution to the aminopyridine solution with gentle stirring.

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the fluorescent dye used.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

    • Store the fluorescently labeled product in a dry, dark place at -20°C.

Quantitative Data Summary:

ParameterValue
Stoichiometry (Amine:Dye)1 : 1.1
SolventAnhydrous DMF
BaseTriethylamine (1.5 equivalents)
Reaction Time4-12 hours
TemperatureRoom Temperature
Purification MethodPreparative HPLC or Column Chromatography
Protocol 2: Biotinylation of the Primary Amine with Sulfo-NHS-LC-Biotin

This protocol details the attachment of a long-chain, water-soluble biotin derivative to the primary amine of (4-Amino-3,5-dimethylpyridin-2-yl)methanol. The long spacer arm (LC) helps to minimize steric hindrance in subsequent binding to avidin or streptavidin.

Rationale: The use of a water-soluble Sulfo-NHS ester allows the reaction to be performed in aqueous buffers, which can be advantageous for the solubility of the starting material and the final product. The reaction is typically performed at a slightly basic pH to ensure the primary amine is deprotonated and reactive.

Diagrammatic Workflow:

Biotinylation_Workflow Start Dissolve (4-Amino-3,5-dimethylpyridin-2-yl)methanol in Bicarbonate Buffer (pH 8.5) Reagent Add Sulfo-NHS-LC-Biotin Solution in Water Start->Reagent Reaction Incubate at Room Temperature Reagent->Reaction Purification Purify by Preparative HPLC Reaction->Purification Analysis Characterize by LC-MS Purification->Analysis Final Biotinylated Product Analysis->Final

Caption: Workflow for Biotinylation.

Materials:

  • (4-Amino-3,5-dimethylpyridin-2-yl)methanol

  • Sulfo-NHS-LC-Biotin

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Preparative reverse-phase HPLC system

  • LC-MS for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve (4-Amino-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

    • Immediately before use, dissolve Sulfo-NHS-LC-Biotin (1.2 equivalents) in water.

  • Reaction:

    • Add the Sulfo-NHS-LC-Biotin solution to the aminopyridine solution with gentle stirring.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Purification:

    • Purify the reaction mixture by preparative reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization and Storage:

    • Confirm the identity and purity of the biotinylated product by LC-MS.

    • Store the final product as a lyophilized powder or in a suitable buffer at -20°C.

Quantitative Data Summary:

ParameterValue
Stoichiometry (Amine:Biotin)1 : 1.2
Solvent0.1 M Sodium Bicarbonate (pH 8.5)
Reaction Time1-2 hours
TemperatureRoom Temperature
Purification MethodPreparative HPLC

Applications in Biological Assays

The derivatized (4-Amino-3,5-dimethylpyridin-2-yl)methanol can be employed in a variety of cutting-edge biological assays.

  • Fluorescent Probes for Cellular Imaging: The fluorescently labeled aminopyridine can be used to visualize its uptake and subcellular localization in living or fixed cells using fluorescence microscopy. This can provide insights into its mechanism of action and potential cellular targets.

  • Biotinylated Probes for Target Identification: The biotinylated aminopyridine can be used as a "bait" molecule in affinity pull-down experiments. By incubating the biotinylated compound with cell lysates, it can bind to its protein targets. The resulting complex can then be captured using streptavidin-coated beads, and the bound proteins can be identified by mass spectrometry. This is a powerful technique for unbiased target identification in drug discovery.[5]

Conclusion

The derivatization of (4-Amino-3,5-dimethylpyridin-2-yl)methanol through fluorescent labeling or biotinylation transforms this biologically active scaffold into a versatile tool for probing complex biological systems. The protocols provided in this guide, grounded in established chemical principles, offer a reliable starting point for researchers to generate high-quality molecular probes. By carefully selecting the appropriate derivatization strategy, scientists can unlock new avenues for investigating the mechanism of action, identifying cellular targets, and ultimately advancing the therapeutic potential of aminopyridine-based compounds.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available at: [Link]

  • Biotinylated diaminopyridine: an approach to tagging oligosaccharides and exploring their biology. PNAS. Available at: [Link]

  • Application of 2- Aminopyridine Fluorescence Labeling to Glycosaminoglycans. The Journal of Biochemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Fluorescent Properties of Aminopyridines. ResearchGate. Available at: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Application of 2-aminopyridine Fluorescence Labeling in the Analysis of in Vivo and in Vitro Metabolism of Dextran Sulfate Sodium by Size-Exclusion High-Performance Liquid Chromatography. PubMed. Available at: [Link]

  • Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. PubMed. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • Process for the preparation of substituted pyridines. Google Patents.
  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. LookChem. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Biotinylated Primary Amines. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. Available at: [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. RSC Publishing. Available at: [Link]

  • 4-Methoxy-3,5-dimethylpyridine-2-methanol. SIELC Technologies. Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Applications of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unrivaled Versatility of the Pyridine Scaffold in Catalysis

The pyridine ring is a fundamental heterocyclic motif, not only ubiquitous in pharmaceuticals, agrochemicals, and materials science, but also a cornerstone in the field of chemical catalysis.[1][2] Its unique electronic structure, featuring a Lewis basic nitrogen atom within an aromatic system, allows it to function in multiple catalytic roles.[3][4] The true power of pyridine in catalysis is unlocked through substitution. By strategically placing functional groups on the pyridine ring, one can meticulously tune its steric and electronic properties, thereby designing catalysts with tailored reactivity, selectivity, and efficiency.

This guide provides an in-depth exploration of the catalytic applications of substituted pyridines, moving from core principles to practical, field-proven protocols. We will dissect how these remarkable molecules act as powerful ligands for transition metals and as highly effective organocatalysts, enabling some of the most important transformations in modern organic synthesis.

Part 1: Substituted Pyridines as Ligands in Transition Metal Catalysis

The lone pair of electrons on the pyridine nitrogen makes it an excellent ligand for a vast array of transition metals.[3][5] The stability and reactivity of the resulting metal complexes can be precisely controlled by substituents on the pyridine ring. Electron-donating groups enhance the electron density on the metal center, often promoting oxidative addition, while electron-withdrawing groups can facilitate reductive elimination. Steric hindrance, particularly from substituents at the 2- and 6-positions, can create a specific coordination environment around the metal, which is crucial for controlling selectivity, especially in asymmetric catalysis.[5][6]

Application Note 1: Overcoming Challenges in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. However, using pyridine-based substrates, particularly as nucleophilic partners, can be challenging. The so-called "2-pyridyl problem" refers to the poor reactivity and instability of 2-pyridyl organometallic reagents in traditional cross-coupling reactions like the Suzuki-Miyaura coupling.[1][7]

Causality of the "2-Pyridyl Problem": The proximity of the nitrogen atom to the organometallic center in 2-pyridyl species can lead to catalyst inhibition or unproductive side reactions. This has historically limited the synthesis of important biaryl structures containing a 2-substituted pyridine.

Solution through Ligand Design: The development of specialized substituted pyridine ligands for the transition metal catalyst (e.g., palladium) has provided a powerful solution. These ligands can stabilize the catalytic species and facilitate the desired coupling pathway. For instance, using pyridine sulfinates as coupling partners instead of the more problematic boronic acids has shown remarkable success.[7] Furthermore, the design of complex chiral pyridine-containing ligands, such as bipyridines and pyridine-oxazolines, has enabled highly efficient and enantioselective cross-coupling reactions.[8][9][10]

Table 1: Comparison of Ligand Types for Pyridine-Related Cross-Coupling

Ligand TypeKey Structural FeatureApplication HighlightMechanistic AdvantageReference(s)
Phosphine Ligands e.g., triphenylphosphineGeneral use in Suzuki couplingsStabilizes Pd(0) state[11]
Pyridine-Oxazoline (Pyrox) Chiral, bidentate N,N-ligandAsymmetric allylic alkylationCreates a chiral pocket around the metal[6][9]
Chiral Bipyridines C2-symmetric, rigid backboneEnantioselective Ni-catalyzed reactionsEnhances stereoselectivity and catalytic activity[8][10]
N-Aryl-2-aminopyridines Acts as a directing group on the substrateChelation-assisted C-H functionalizationForms stable metallacycle intermediates[12]
Application Note 2: Asymmetric Catalysis with Chiral Pyridine Ligands

The synthesis of single-enantiomer chiral molecules is of paramount importance in drug development. Chiral, non-racemic pyridine derivatives are among the most valuable "privileged ligands" in asymmetric catalysis.[8][10] By coordinating to a metal center, these ligands create a well-defined, chiral three-dimensional environment that forces a reaction to proceed with a strong preference for one enantiomeric product over the other.

Design Principles:

  • Rigidity: A rigid ligand backbone, often found in bipyridine or phenanthroline systems, reduces conformational flexibility, leading to higher enantioselectivity.[13]

  • Steric Influence: Bulky substituents are strategically placed to control the trajectory of incoming substrates, dictating the stereochemical outcome.[6]

  • Electronic Tuning: Substituents can be used to modify the electronic properties of the metal center, influencing the rate and efficiency of the catalytic cycle.

Chiral pyridine-containing ligands have been successfully applied in a multitude of reactions, including palladium-catalyzed allylic alkylations, enantioselective additions of organozinc reagents to aldehydes, and iridium-catalyzed C-H borylation.[6][8][10]

Protocol 1: Asymmetric Palladium-Catalyzed Allylic Alkylation

This protocol describes the enantioselective alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a chiral pyridyl oxazoline ligand.[6]

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pd_source [Pd(allyl)Cl]₂ Active_Cat Active Pd(0)-Ligand Complex (in situ) Pd_source->Active_Cat Ligand Chiral Pyridyl Oxazoline Ligand Ligand->Active_Cat Solvent_prep Dry CH₂Cl₂ Solvent_prep->Active_Cat Reaction_Vessel Reaction at RT Active_Cat->Reaction_Vessel cat. Substrate 1,3-diphenyl-2-propenyl acetate Substrate->Reaction_Vessel Nucleophile Dimethyl malonate Nucleophile->Reaction_Vessel Base BSA + KOAc Base->Reaction_Vessel Solvent_rxn Dry CH₂Cl₂ Solvent_rxn->Reaction_Vessel Quench Quench with H₂O Reaction_Vessel->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over MgSO₄ Extract->Dry Purify Column Chromatography Dry->Purify Product Enantioenriched Product Purify->Product

Caption: Experimental workflow for asymmetric allylic alkylation.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium source)

  • Chiral Pyridyl Oxazoline Ligand

  • 1,3-diphenyl-2-propenyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (KOAc) (Co-base)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral pyridyl oxazoline ligand (2.5 mol%) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 20-30 minutes. The solution should turn from pale yellow to a deeper color, indicating complex formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Addition of Reagents: To the substrate solution, add dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (0.05 equiv).

  • Initiation: Add the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Substituted Pyridines as Nucleophilic Organocatalysts

Substituted pyridines, particularly those with electron-donating groups at the 4-position, are exceptionally potent nucleophilic catalysts.[14][15] 4-Dimethylaminopyridine (DMAP) is the archetypal example, exhibiting catalytic activity up to 10,000 times greater than unsubstituted pyridine in acylation reactions.[16][17]

Mechanism of Action: The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen on an acyl donor (e.g., an acid anhydride). This forms a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the original anhydride because the pyridinium moiety is an excellent leaving group. The alcohol (or other nucleophile) then attacks the acylpyridinium salt, transferring the acyl group and regenerating the pyridine catalyst.[16][18]

Catalytic Cycle of DMAP in Acylation:

G DMAP DMAP Catalyst Acylpyridinium N-Acetylpyridinium Ion (Reactive Intermediate) DMAP->Acylpyridinium + Ac₂O Anhydride Acetic Anhydride (Ac₂O) Ester Ester Product (R-OAc) Acylpyridinium->Ester + R-OH Acetate Acetate Anion Acylpyridinium->Acetate Alcohol Alcohol (R-OH) Ester->DMAP + H⁺

Caption: Catalytic cycle of DMAP in an acylation reaction.

Application Note 3: High-Efficiency Acylation and Esterification

The exceptional activity of DMAP and its analogs, like 4-(pyrrolidino)pyridine (PPY), makes them indispensable for challenging acylation and esterification reactions, especially those involving sterically hindered alcohols or poorly reactive acylating agents.[19][20]

Structure-Activity Relationship:

  • 4-Substitution is Key: The dramatic increase in activity is specific to 4-substituted pyridines. The substituent's ability to donate electron density through resonance stabilizes the positive charge on the nitrogen in the acylpyridinium intermediate, making it more favorable to form.[20]

  • Basicity vs. Nucleophilicity: While related to basicity (pKa), the catalytic prowess of DMAP is primarily due to its heightened nucleophilicity.[20]

  • Steric Hindrance: Substituents at the 2- or 6-positions can sterically hinder the nitrogen atom, preventing nucleophilic catalysis and leading to a much slower general base-catalyzed pathway.[21]

Table 2: Relative Catalytic Rates for Pyridine Catalysts in Acylation

CatalystStructureKey FeatureRelative Rate ConstantReference(s)
Pyridine UnsubstitutedBaseline catalyst1[17]
4-Methylpyridine Electron-donating groupIncreased nucleophilicity~10[17]
4-DMAP Strong π-donor groupHypernucleophilic~10,000[16][17]
2,6-Dimethylpyridine Sterically hindered NActs as a non-nucleophilic base<< 1[21]
Protocol 2: Steglich Esterification of a Sterically Hindered Alcohol

The Steglich esterification is a classic method for forming esters from carboxylic acids and alcohols under mild conditions, using dicyclohexylcarbodiimide (DCC) as a coupling agent and DMAP as the catalyst.[18]

Materials:

  • Sterically hindered alcohol (e.g., tert-butanol)

  • Carboxylic acid (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), the sterically hindered alcohol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side reactions.

  • DCC Addition: Add a solution of DCC (1.1 equiv) in a small amount of anhydrous CH₂Cl₂ dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to ensure complete precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® to remove the DCU. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Conclusion and Future Outlook

Substituted pyridines are not merely solvents or bases; they are a class of highly versatile and tunable catalysts. Their application as ligands in transition metal catalysis has been instrumental in solving long-standing synthetic challenges and in pioneering new asymmetric methodologies.[10][22] As organocatalysts, their impact, exemplified by DMAP, has revolutionized acylation chemistry.

The future of this field lies in the rational design of new chiral pyridine ligands to tackle even more challenging asymmetric transformations and the exploration of novel catalytic modes, such as in photoredox catalysis where pyridinium salts can act as key intermediates.[8][23] The continued development of immobilized or recyclable pyridine-based catalysts will also be crucial for their application in sustainable and industrial-scale chemical synthesis.[24] For drug development professionals and synthetic chemists, a deep understanding of the catalytic potential of substituted pyridines is essential for the efficient and innovative construction of the molecules that shape our world.

References

  • DiVA. (n.d.). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • ACS Publications. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Retrieved from [Link]

  • (n.d.).
  • ResearchGate. (n.d.). Pyridine and related ligands in transition metal homogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations. Retrieved from [Link]

  • HKBU Scholars. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • ACS Publications. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]

  • (n.d.).
  • Sci-Hub. (n.d.). Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations. Retrieved from [Link]

  • PubMed. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Retrieved from [Link]

  • (n.d.).
  • OUCI. (n.d.). Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations. Retrieved from [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ResearchGate. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • ACS Publications. (2021). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. Retrieved from [Link]

  • ACS Publications. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Metal complex catalysis in a synthesis of pyridine bases. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Retrieved from [Link]

  • YorkSpace. (n.d.). Functionalization of 4-Substituted Pyridines for Enantioselective Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Retrieved from [Link]

  • IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. Retrieved from [Link]

  • MDPI. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Retrieved from [Link]

  • ACS Publications. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (4-Amino-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the synthesis and yield optimization of (4-Amino-3,5-dimethylpyridin-2-yl)methanol . This compound is a critical intermediate, often serving as a precursor to 4-methoxy derivatives (via diazotization) or used directly in the synthesis of novel Proton Pump Inhibitor (PPI) analogues.[1]

Strategic Overview: The Synthetic Pathway

To improve yield, we must first isolate the "Yield Killers" in the standard industrial route. The synthesis typically follows a linear sequence starting from 2,3,5-collidine (2,3,5-trimethylpyridine).

The Critical Route:

  • N-Oxidation: 2,3,5-collidine

    
     2,3,5-collidine-N-oxide.
    
  • Nitration:

    
     4-Nitro-2,3,5-collidine-N-oxide.
    
  • Boekelheide Rearrangement:

    
     (4-Nitro-3,5-dimethylpyridin-2-yl)methyl acetate.
    
  • Hydrolysis:

    
     (4-Nitro-3,5-dimethylpyridin-2-yl)methanol.
    
  • Reduction:

    
    (4-Amino-3,5-dimethylpyridin-2-yl)methanol  (Target).
    
Pathway Visualization

SynthesisPath Start 2,3,5-Collidine NOxide N-Oxide (Stable) Start->NOxide H2O2/AcOH NitroNOxide 4-Nitro-N-Oxide (Thermal Risk) NOxide->NitroNOxide HNO3/H2SO4 Nitration Acetate 4-Nitro Acetate (Yield Bottleneck) NitroNOxide->Acetate Ac2O or TFAA Boekelheide Rearr. Impurity1 Isomer Byproducts NitroNOxide->Impurity1 NitroAlc 4-Nitro Alcohol Acetate->NitroAlc Acid/Base Hydrolysis Impurity2 Tars/Polymerization Acetate->Impurity2 Target 4-Amino Alcohol (Target) NitroAlc->Target Fe/AcOH or H2/Pd Reduction

Caption: Critical Process Flow. Red nodes indicate steps with the highest probability of yield loss.

Module 1: The Nitration Bottleneck

Context: The introduction of the nitro group at the C4 position is regioselective but prone to safety risks and "runaway" exotherms that degrade the product.

Troubleshooting Guide: Low Yield in Nitration

Q: My yield after nitration is <50%, and the product is dark. What is happening? A: Dark product indicates oxidative degradation (tarring). This usually stems from two issues:

  • Temperature Spikes: The nitration of N-oxides is exothermic. If the temperature exceeds 90°C during addition, you risk dinitration or ring degradation.

  • Water Content: Excess water in the H2SO4/HNO3 mix slows the reaction, prompting operators to increase heat, which then triggers degradation.

Optimization Protocol:

  • Reagent Ratio: Use a mixture of Fuming HNO3 (98%) and Conc. H2SO4. The absence of water is critical for the formation of the nitronium ion (

    
    ).
    
  • Temperature Ramp:

    • Dissolve N-oxide in H2SO4 at 0-5°C.

    • Add HNO3 dropwise (maintain <10°C).

    • Slowly ramp to 80-85°C. Do not exceed 90°C.

  • Quenching: Pour onto crushed ice/water slowly. The product should precipitate as a yellow solid.

Module 2: The Boekelheide Rearrangement (The "Yield Killer")

Context: This step converts the 2-methyl group on the N-oxide into a hydroxymethyl equivalent (via acetate). This is historically the most problematic step due to the competing demands of activation energy and thermal stability.

Troubleshooting Guide: Rearrangement Failure

Q: The reaction with Acetic Anhydride (Ac2O) turns into a "black tar" or yields are inconsistent (20-40%). A: The 4-nitro group is strongly electron-withdrawing, which deactivates the N-oxide oxygen. This makes the initial acylation step difficult, requiring higher temperatures (reflux) which leads to decomposition (tar).

The Solution: Trifluoroacetic Anhydride (TFAA) Modification Switching from Acetic Anhydride to TFAA (Trifluoroacetic Anhydride) allows the reaction to proceed at room temperature or mild heat (40°C) via the Polonovski-Potier modification.

ParameterStandard Method (Ac2O)Optimized Method (TFAA)
Reagent Acetic AnhydrideTrifluoroacetic Anhydride (TFAA)
Temperature 120-140°C (Reflux)0°C

25°C (RT)
Mechanism Radical/Sigmatropic (Harsh)Ionic/Sigmatropic (Mild)
Typical Yield 30-45%75-85%
Impurity Profile High (Tars)Low (Clean conversion)

Protocol (TFAA Optimized):

  • Dissolve 4-nitro-2,3,5-collidine-N-oxide in DCM (Dichloromethane).

  • Cool to 0°C.

  • Add TFAA (1.5 eq) dropwise. Note: Exothermic.

  • Stir at RT for 2-4 hours.

  • Solvent swap to Methanol/Water and adjust pH to 10 (using NaOH) to hydrolyze the trifluoroacetate ester directly to the alcohol.

Module 3: Reduction to the 4-Amino Target

Context: You now have (4-nitro-3,5-dimethylpyridin-2-yl)methanol . You must reduce the nitro group without reducing the pyridine ring or oxidizing the alcohol.

Troubleshooting Guide: Reduction Selectivity

Q: I am losing the hydroxymethyl group or getting over-reduction. A: Harsh hydrogenation (High pressure H2, PtO2) can sometimes reduce the pyridine ring or cause hydrogenolysis of the benzylic-type alcohol (C-OH cleavage).

Recommended Method: Iron/Acetic Acid (Fe/AcOH) This is the most robust, scalable method for Nitro


 Amino in the presence of sensitive benzylic alcohols.

Protocol:

  • Suspend (4-nitro-3,5-dimethylpyridin-2-yl)methanol in 50% aqueous Acetic Acid.

  • Heat to 60°C.

  • Add Iron powder (Fe, 3-4 eq) portion-wise.

  • Monitor via TLC (Nitro compound is yellow; Amino is often fluorescent or colorless).

  • Workup (Critical): Filter off iron sludge. Neutralize filtrate with Na2CO3. The 4-amino alcohol is water-soluble; use n-Butanol or IPA/CHCl3 (1:3) for extraction if it does not precipitate.

FAQ: Common User Pain Points

Q: My final product is pink/red instead of white. Is it pure? A: No. The pink coloration typically comes from trace azo-coupling byproducts formed during the reduction step if the pH was not controlled, or oxidation of the amino group in air. Recrystallize from Ethanol/Ether or Water/Methanol .

Q: Can I use catalytic hydrogenation (Pd/C)? A: Yes, but use Transfer Hydrogenation (Formic acid/Pd-C) or low pressure (1 atm) H2 to avoid hydrogenolysis of the hydroxymethyl group.

Q: Why not make the 4-amino-N-oxide first, then rearrange? A: The amino group is electron-donating. If you attempt the Boekelheide rearrangement on a 4-amino-N-oxide, the amino group will likely be acetylated (forming an acetamide), and the electron donation renders the 2-methyl group less acidic, inhibiting the necessary deprotonation step. It is chemically superior to rearrange the 4-nitro (electron-withdrawing) species first.

References

  • Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[2] Link

  • Fontenas, C., et al. (1995).[3] "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[2][3] Synthetic Communications. Link

  • Junggren, U. K., et al. (1981). "Pyridyl-methyl-benzimidazole compounds."[4] U.S. Patent 4,255,431. (Foundation for Omeprazole synthesis). Link

  • BenchChem. (2025).[1][5] "Application Notes: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride." Link

  • Dai, L., et al. (2008).[3] "Improved Synthetic Approach to Tenatoprazole." Chemical Research in Chinese Universities. (Describes the 4-nitro rearrangement pathway). Link

Sources

Technical Support Center: Purification of (4-Amino-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of (4-Amino-3,5-dimethylpyridin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this key heterocyclic building block. As a substituted pyridine, this compound possesses a basic nitrogen atom and a primary amino group, which introduce specific challenges and considerations during its purification. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your purification workflows.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with (4-Amino-3,5-dimethylpyridin-2-yl)methanol?

A1: Impurities are typically process-related and depend on the synthetic route employed. Based on common synthetic pathways for similar pyridine derivatives, you should be vigilant for the following:

  • Residual Starting Materials: Unreacted precursors, such as the corresponding nitrile or N-oxide, may persist. For instance, syntheses starting from a nitrile may contain residual amounts of that starting material.[1][2]

  • Reaction Byproducts: Incomplete reduction of an intermediate functional group (e.g., an aldehyde instead of the desired alcohol) or products from side reactions are common.[1] Diazotization reactions used in some synthetic routes can also lead to various byproducts if not perfectly controlled.[3]

  • Oxidation Products: The amino group on the pyridine ring is susceptible to oxidation, which can lead to colored impurities and the formation of corresponding N-oxides.

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup (e.g., methanol, dichloromethane, toluene) and unreacted reagents can be carried through.[1]

Q2: Which purification techniques are most effective for (4-Amino-3,5-dimethylpyridin-2-yl)methanol?

A2: The two most effective and widely applicable purification techniques for this compound are recrystallization and flash column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, often resulting in high purity. The choice of solvent is critical and must be determined experimentally. Solution recrystallization is a robust method for improving purity and controlling crystal morphology.[4]

  • Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or after a synthesis that yields multiple products.

Q3: My purified (4-Amino-3,5-dimethylpyridin-2-yl)methanol is a white solid, but it turns yellow or brown over time. What causes this and how can I prevent it?

A3: The discoloration is most likely due to the oxidation of the aromatic amino group. This is a common issue with amino-substituted pyridines and other anilines. To prevent this:

  • Storage: Store the purified solid in a tightly sealed, dark glass bottle to protect it from light and air.[5]

  • Inert Atmosphere: For long-term storage or for highly sensitive downstream applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Purity: Ensure the compound is free of trace metal impurities, which can catalyze oxidation.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful tool, but the basic nature of pyridine compounds can present challenges.

Q4: I'm seeing significant peak tailing during column chromatography of my compound. What's the cause and how do I fix it?

A4: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[6]

  • Causality: The primary cause is the interaction between the basic nitrogen of your pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[6] This creates a secondary, strong interaction that slows the elution of a fraction of your compound, resulting in a "tailing" peak.

  • Solution: You must mitigate this secondary interaction.

    • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). A common starting point is 0.5-1% (v/v) TEA. The competing base will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.[6]

    • Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or a polymer-based column.

Diagram: Troubleshooting Chromatography Issues

G start Start Chromatography issue Assess Separation start->issue good_sep Good Separation & Recovery issue->good_sep Yes poor_res Poor Resolution? issue->poor_res No tailing Peak Tailing? poor_res->tailing No sol_res Optimize Solvent System (TLC First) Decrease Polarity Gradient poor_res->sol_res Yes low_yield Low Recovery? tailing->low_yield No sol_tailing Add 1% TEA to Eluent Or Use Alumina tailing->sol_tailing Yes low_yield->good_sep No sol_yield Check for Degradation (2D-TLC) Use Deactivated Silica Evaporate Fractions Gently low_yield->sol_yield Yes

Caption: A workflow for troubleshooting common chromatography problems.

Q5: I have very low recovery of my compound after column chromatography. Where did my material go?

A5: Low recovery can be frustrating. Besides simple physical loss during transfers, there are two primary chemical reasons:

  • Irreversible Adsorption/Degradation on Silica: The acidity of standard silica gel can sometimes be strong enough to cause degradation or irreversible binding of sensitive compounds. The amino group on your molecule can increase its sensitivity.

    • Troubleshooting Step: Perform a simple 2D TLC analysis. Spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica plate, and the same is likely happening on your column.[6]

  • Compound is Volatile: While (4-Amino-3,5-dimethylpyridin-2-yl)methanol is a solid, it could be lost during solvent removal if excessive heat or high vacuum is applied, especially if it co-distills with a solvent.

    • Troubleshooting Step: When removing the solvent from your collected fractions, use a rotary evaporator with a moderately warm water bath (e.g., 30-40°C) and avoid pulling a very high vacuum until the bulk of the solvent is gone.[6]

Experimental Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solids. The key is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes). A good solvent will fully dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude (4-Amino-3,5-dimethylpyridin-2-yl)methanol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Recrystallization Solvent Selection Guide
Solvent CategoryExamplesSuitability for Pyridine Derivatives
Alcohols Ethanol, IsopropanolOften good solvents, but may require a co-solvent.
Esters Ethyl AcetateA common and effective choice for medium-polarity compounds.[7]
Hydrocarbons Heptane, TolueneOften used as the "anti-solvent" in a two-solvent system.
Ethers Diethyl Ether, MTBECan be effective, but watch for peroxide formation.
Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline. The eluent system should first be optimized using Thin Layer Chromatography (TLC).

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.

  • Slurry Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting solvent like hexanes) and carefully pour it into your column. Allow it to pack evenly.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load this dry powder onto the top of the column. This method often results in sharper bands and better separation.

  • Elution: Add the eluent to the top of the column and apply pressure (using a flash chromatography system or hand bellows) to run the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Diagram: General Purification Workflow

G cluster_prep Preparation & Analysis cluster_purification Purification Method cluster_post Post-Purification crude Crude Product tlc Analyze by TLC crude->tlc method Choose Method tlc->method column Flash Column Chromatography method->column Complex Mixture recryst Recrystallization method->recryst Mostly Pure fractions Collect & Combine Pure Fractions column->fractions recryst->fractions evap Evaporate Solvent fractions->evap analyze Analyze Purity (TLC, NMR, HPLC) evap->analyze store Store Under Inert Atmosphere analyze->store

Caption: A high-level workflow for purifying the target compound.

References
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Electronic Supporting Information. The Royal Society of Chemistry.
  • Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Chemistry Stack Exchange.
  • What is best method to remove pyridine from a reaction mixture? ResearchGate.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis. Benchchem.
  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
  • 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure.
  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride. LGC Standards.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.
  • 4-Methoxy-3,5-dimethylpyridine-2-methanol. SIELC Technologies.
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar.

Sources

Synthesis Support Center: Troubleshooting Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I understand that an unexpected peak in your LC-MS trace isn't just an impurity—it's a mechanistic clue. This guide moves beyond basic "tips and tricks" to provide a rigorous, mechanism-based troubleshooting framework for high-value organic synthesis. We focus on causality, diagnostics, and self-validating correction protocols.

The "Phantom" Reduction: Protodehalogenation in Cross-Couplings

Symptom: You are attempting a Suzuki, Buchwald, or Negishi coupling, but instead of the coupled product, you isolate the reduced arene (Ar-X


 Ar-H).
The Mechanism

Protodehalogenation is not random; it is a specific catalytic cycle where the palladium center intercepts a hydride source instead of the transmetallating agent.

  • Oxidative Addition: Pd(0) inserts into Ar-X to form

    
    .
    
  • The Deviation: Instead of transmetallation, the complex undergoes ligand exchange with a hydride source (often the solvent or base).

  • Reductive Elimination: The unstable

    
     species collapses, releasing Ar-H and regenerating Pd(0).
    

Common Hydride Sources:

  • Alcohols:

    
    -hydride elimination from alkoxide ligands (e.g., isopropanol).
    
  • Amines:

    
    -hydride abstraction from triethylamine or DIPEA.
    
  • DMF/DMA: Formyl hydrogen abstraction.

Diagnostic & Correction Protocol
Diagnostic StepObservationRoot CauseCorrective Action
Solvent Swap Reduction persists in Toluene vs. iPrOH?If NO: Solvent is H-source.Switch to non-protic, non-coordinating solvents (e.g., Toluene, DME).
Base Screen Reduction correlates with amine base?

-H elimination from amine.
Switch to inorganic bases (

,

).
Catalyst Load Higher catalyst loading increases reduction?"Reservoir" effect.[1]Lower the catalyst loading. High [Pd] increases the probability of off-cycle hydride capture.
Visualization: The Protodehalogenation Trap

Protodehalogenation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 Hydride Hydride Capture (Ar-Pd-H) OxAdd->Hydride + Solvent/Base (H-Source) Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. Byproduct Reduced Byproduct (Ar-H) Hydride->Byproduct Reductive Elim. Product->Pd0 Byproduct->Pd0

Figure 1: The bifurcation point between productive coupling (Green) and parasitic reduction (Red).

The "Doppelgänger" Dimers: Homocoupling

Symptom: Isolation of Ar-Ar (from Ar-X) or Ar'-Ar' (from Ar'-B(OH)2).

The Mechanism[2][3][4][5][6]
  • Oxidative Homocoupling (Ar'-Ar'): This is the most common issue in Suzuki coupling. It requires an oxidant (usually

    
    ) to re-oxidize Pd(0) to Pd(II) or facilitate a "Glaser-type" mechanism with copper contaminants.
    
  • Reductive Homocoupling (Ar-Ar): Often seen in nickel catalysis or Pd reactions with excess reductant (e.g., zinc dust in Negishi).

Troubleshooting Guide

Q: I degassed my solvent, but I still see boronic acid homocoupling. A: "Degassing" is a spectrum. Sparging with nitrogen for 5 minutes is often insufficient for sensitive reactions.

  • The Fix: Use the Freeze-Pump-Thaw method (3 cycles) for rigorous

    
     removal.
    
  • The Check: Verify your nitrogen source isn't contaminated. Add a colorimetric oxygen scrubber in-line.

Q: Is my base causing it? A: Possibly. Strong bases can facilitate the formation of "ate" complexes that are more prone to oxidation.

  • The Fix: Switch to a milder base (e.g.,

    
     instead of 
    
    
    
    ) or slow down the addition of the boronic acid (syringe pump addition) to keep its instantaneous concentration low.

The "Chiral Drift": Epimerization in Amide Coupling

Symptom: Loss of enantiomeric excess (ee) during peptide synthesis or amide bond formation.

The Mechanism: Oxazolone Formation

When a carboxylic acid is activated (e.g., by carbodiimide), the neighboring amide carbonyl can attack the activated center, forming an oxazolone (azlactone) intermediate. The C-H at the chiral center of the oxazolone is highly acidic (


), leading to rapid equilibration (racemization) before the amine nucleophile attacks.
Self-Validating Protocol

To confirm if epimerization is occurring during coupling or during analysis:

  • The Marfey's Test: Derivatize the hydrolysate with Marfey's reagent (FDAA) to separate diastereomers by LC-MS.

  • The "Zero-Time" Control: Mix the starting material with the base/solvent (no coupling reagent) for the reaction duration. If ee drops, the base alone is enolizing the substrate.

Prevention Strategy
VariableRecommendationRationale
Coupling Reagent Use DIC/Oxyma or HATU Oxyma/HOAt scavenges the active ester faster than oxazolone forms.
Base Collidine or TMP Weaker, bulkier bases reduce proton abstraction at the

-carbon compared to DIPEA/TEA.
Addition Order Pre-activate acid at

Low temp slows oxazolone formation; add amine immediately after activation.

The "Solvent Saboteur": Reactive Solvent Byproducts

Symptom: Mass spectrum shows M + 28, M + 42, or other adducts.

Case Study: The DMF Trap

  • Issue: DMF decomposes over time (accelerated by acid/base/heat) to dimethylamine (

    
    ) and carbon monoxide.
    
  • Result: The

    
     acts as a nucleophile, reacting with your activated ester to form the dimethylamide byproduct  (M + 29 mass shift from OH, or competition with your amine).
    
  • Detection: Smell the DMF. A "fishy" odor indicates amine presence.

  • Correction: Use fresh, high-grade DMF or sparge with Argon to remove volatile amines. Alternatively, switch to NMP or DMAc.

Case Study: The Acetone Aldol

  • Issue: Using acetone to clean glassware or as a solvent with strong base.

  • Result: Acetone undergoes self-aldol condensation to form diacetone alcohol or mesityl oxide, which can react with nucleophiles in your mixture.

Diagnostic Workflow: The "CSI" of Impurity Profiling

Use this logic flow to rapidly identify the origin of an unknown peak.

ImpurityLogic Start Unknown Impurity Detected MassCheck Check Mass Difference (ΔM) relative to Product/SM Start->MassCheck RedBranch ΔM = -Halogen + 1 (H) MassCheck->RedBranch HomoBranch Mass = Dimer of SM MassCheck->HomoBranch SolventBranch ΔM matches Solvent Fragment (+28, +42, +58) MassCheck->SolventBranch ConcRed Protodehalogenation (Check Hydride Sources) RedBranch->ConcRed ConcHomo Homocoupling (Check O2 / Stoichiometry) HomoBranch->ConcHomo ConcSolv Solvent Participation (Check DMF/Acetone purity) SolventBranch->ConcSolv

Figure 2: Decision tree for rapid classification of synthesis impurities based on mass spectral data.

References

  • Protodehalogenation Mechanisms

    • Navarro, O. et al.[1] "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." J. Org.[2] Chem.2005 , 70, 1486.

    • (Verified via search context)

  • Suzuki Homocoupling & Oxygen Sensitivity

    • Adamo, C. et al.[1][3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." J. Am. Chem. Soc.[3]2006 , 128, 6829.

  • Amide Epimerization & Additives

    • Albericio, F. et al.[1] "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev.2011 , 111, 6557.

  • Impurity Profiling in Drug Development

    • Alsante, K. M. et al. "Impurity Profiling: A Global Perspective." Adv.[1][4] Drug Deliv. Rev.2007 , 59, 64.

Sources

preventing degradation of (4-Amino-3,5-dimethylpyridin-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of (4-Amino-3,5-dimethylpyridin-2-yl)methanol , a highly reactive electron-rich pyridine intermediate often utilized in the synthesis of Proton Pump Inhibitors (PPIs) and other heterocyclic pharmaceuticals.[1][2]

Executive Summary: The Stability Profile

(4-Amino-3,5-dimethylpyridin-2-yl)methanol (often a precursor to the 4-methoxy analogue used in Omeprazole synthesis) presents a dual-stability challenge due to its electron-rich 4-aminopyridine core and the labile 2-hydroxymethyl group .[1][2]

Core Instability Factors:

  • Oxidative Degradation: The electron-donating amino group (-NH₂) and methyl groups activate the pyridine ring, making it susceptible to

    
    -oxidation and ring degradation by atmospheric oxygen.[1][2] Simultaneously, the primary alcohol (-CH₂OH) is prone to oxidation to the corresponding aldehyde or carboxylic acid.[1][2]
    
  • Photolability: Like many aminopyridines, this compound absorbs UV-Vis light, leading to radical-mediated decomposition or polymerization.[1][2]

  • Thermal/Acid Sensitivity: In acidic media, the hydroxymethyl group can undergo dehydration or ether-bridged dimerization.[2]

Troubleshooting Guide & FAQs

Category A: Visual & Physical Changes[1][2][3][4]

Q1: The white powder has turned yellow/brown upon storage. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely forming

    
    -oxides or azo-dimers (via the amine).[1][2] The color change is characteristic of electron-rich pyridines reacting with air.[1][2]
    
  • Solution: Check purity via HPLC. If purity is >95%, repurify via recrystallization (typically in mild solvents like ethyl acetate/hexanes or toluene) under inert atmosphere. If <90%, discard, as degradation products can act as radical initiators.

  • Prevention: Store strictly under Argon at -20°C in amber vials.

Q2: My reaction yield is low, and I see a new peak at RRT ~0.8 on HPLC.

  • Diagnosis: This is likely the aldehyde impurity (4-amino-3,5-dimethylpyridine-2-carbaldehyde).[1][2] The hydroxymethyl group oxidizes rapidly in the presence of trace metal ions or peroxides in solvents.

  • Solution: Ensure all solvents are degassed and peroxide-free (test ethers/THF). Add a radical scavenger like BHT (butylated hydroxytoluene) if compatible with your downstream chemistry.[2]

Category B: Solubility & Handling

Q3: The compound is not dissolving completely in Chloroform/DCM, causing a suspension.

  • Diagnosis: You may be observing the hydrochloride salt or a dimer .[1][2] The free base should be soluble in chlorinated solvents and alcohols.[2] If it was exposed to acid vapors (e.g., HCl in the lab air), it protonates.

  • Solution: Add a trace amount of triethylamine (TEA) to the solvent to ensure the free base form.[2] If the solid remains, it may be a polymerized degradation product (insoluble).

Q4: Can I use this compound in aqueous acidic media for diazotization?

  • Answer: Yes, but temperature control is critical .

  • Protocol: Maintain temperature <5°C. The amino group allows for diazotization (conversion to 4-Methoxy or 4-Chloro analogues), but the hydroxymethyl group is acid-labile.[1][2] Prolonged exposure to acid at room temperature will cause ether formation (dimerization via -CH₂OH).[1][2]

Core Prevention Protocols

Protocol 1: Inert Storage System
  • Container: Amber borosilicate glass with Teflon-lined caps.[1][2]

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen).[2]

  • Temperature: -20°C is optimal.[1][2][3] Avoid freeze-thaw cycles.[1][2]

  • Desiccant: Store secondary containment with activated silica gel; moisture promotes hydrolytic degradation.[2]

Protocol 2: Reaction Setup (The "No-Ox" Standard)

To prevent degradation during synthesis (e.g., coupling or substitution):

ParameterSpecificationReason
Solvent Quality Anhydrous, Degassed (Sparged with

for 15 min)
Removes dissolved

which attacks the electron-rich ring.[1][2]
Glassware Oven-dried, Amberized (or foil-wrapped)Prevents photo-oxidation.[1][2]
Base Selection Non-nucleophilic (e.g., DIPEA,

)
Strong nucleophiles might attack the activated ring positions.[2]
Quenching Mild buffer (pH 7-8)Avoids strong acid/base shock that triggers polymerization.[1][2]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes. The Red paths indicate oxidative failure modes, while Blue indicates acid-catalyzed dimerization.[1][2]

G Start (4-Amino-3,5-dimethylpyridin-2-yl)methanol (Target Compound) Aldehyde Degradant A: Aldehyde Derivative (Oxidation of -CH2OH) Start->Aldehyde O2 / Metal Ions NOxide Degradant B: Pyridine N-Oxide (Ring Oxidation) Start->NOxide Peroxides / O2 Dimer Degradant C: Ether Dimer (Acid-Catalyzed Condensation) Start->Dimer H+ / Heat (-H2O) Azo Degradant D: Azo/Hydrazo Species (Amine Oxidation) Start->Azo Light / Air (Radical)

Caption: Primary degradation pathways. Oxidative stress targets both the alcohol (to aldehyde) and the ring nitrogen (to N-oxide).[1][2] Acidic conditions promote ether dimerization.[1][2]

References

  • Wang, D. P., et al. (2001).[2][4] "Stability of 4-Dimethylaminopyridine (4-DMAP) in solution." Drug Development and Industrial Pharmacy.

    • Relevance: Establishes the pH-rate profile and oxidation sensitivity of electron-rich aminopyridines.
  • Scriven, E. F. V. (1983).[2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.

    • Relevance: Details the electronic enhancement of the pyridine ring by the 4-amino group, explaining its high susceptibility to N-oxidation.[1][2]

  • LGC Standards. "Reference Standard: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol." [1][2]

    • Relevance: Provides handling data for the structurally homologous 4-methoxy intermediate, confirming storage requirements (Inert
  • BenchChem. "Synthesis and Handling of Pyridine Methanol Intermediates." [1][2]

    • Relevance: General protocols for handling hygroscopic and oxidizable pyridine methanols.[2]

Sources

Validation & Comparative

Comparative SAR Guide: (4-Amino-3,5-dimethylpyridin-2-yl)methanol vs. Clinical Alkoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of (4-Amino-3,5-dimethylpyridin-2-yl)methanol (hereafter Amino-PyM ) against its clinically validated analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (the Omeprazole Intermediate ), and the deactivated 4-Nitro control.

While the Methoxy analog represents the "Gold Standard" pharmacophore found in first-generation Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole, the Amino analog serves as a critical "High-Basicity Probe."

Key Insight: The introduction of the 4-amino group significantly increases the basicity (pKa) of the pyridine nitrogen via strong resonance electron donation. While this theoretically accelerates acid-activation, it creates a "Pharmacokinetic Trap"—the molecule becomes permanently protonated at physiological pH, severely limiting membrane permeability and bioavailability compared to the alkoxy analogs.

Chemical Context & Structural Analysis[1][2][3][4][5]

The biological activity of these methanol intermediates is defined by their ability to serve as precursors for H+/K+ ATPase inhibitors. The core mechanism relies on the Pyridine Nitrogen's Nucleophilicity .

The Substituent Effect

The substituent at the C4 position dictates the electron density of the pyridine ring.

FeatureAmino-PyM (Probe)Methoxy-PyM (Standard)Nitro-PyM (Control)
Structure 4-NH₂-3,5-dimethyl4-OCH₃-3,5-dimethyl4-NO₂-3,5-dimethyl
Electronic Effect Strong Resonance Donor (+M)Moderate Resonance Donor (+M)Strong Withdrawing (-M/-I)
Pyridine pKa ~9.2 - 9.7 (Predicted)~6.6 (Experimental)~1.5 (Predicted)
Physiological State >99% Protonated (Cationic)~10% Protonated (Mixed)Neutral
Membrane Permeability Low (Trapped in aqueous phase)High (Lipophilic neutral form)High
Activation Kinetics Ultrafast (Unstable)Balanced (Ideal)Inert

Analyst Note: The Methoxy analog strikes the "Goldilocks" balance. It is neutral enough at pH 7.4 to cross cell membranes but basic enough at pH 1.0 (secretory canaliculus) to protonate and trigger the rearrangement to the active sulfenamide drug. The Amino analog fails this balance by being too basic.

Mechanism of Action: The Activation Pathway

The following diagram illustrates why the basicity of the pyridine ring is the rate-limiting step in PPI activation. The Amino analog accelerates Step 1 but hinders Step 2 (Membrane Crossing).

PPI_Mechanism cluster_Amino Amino-PyM Effect Prodrug Neutral Prodrug (Blood pH 7.4) Membrane Parietal Cell Membrane Prodrug->Membrane Diffusion Canaliculus Secretory Canaliculus (pH < 1.0) Membrane->Canaliculus Accumulation Protonation Pyridine N Protonation Canaliculus->Protonation Acid Catalysis Attack Nucleophilic Attack on Benzimidazole Protonation->Attack Rearrangement Sulfenamide Active Sulfenamide (Cationic Trap) Attack->Sulfenamide Target Cysteine-813 (H+/K+ ATPase) Sulfenamide->Target Disulfide Bond (Irreversible Inhibition)

Figure 1: The PPI Activation Cascade. The 4-Amino analog is so basic it protonates before reaching the Canaliculus, preventing membrane diffusion.

Comparative Performance Data

The following data synthesizes experimental trends observed in pyridine SAR studies (Lindberg et al., 1990; Sachs et al., 1995).

Table 1: Physicochemical & Biological Profile
ParameterAmino-PyM Methoxy-PyM (Omeprazole Int.)Chloro-PyM
CAS Number 138116-34-486604-78-686604-74-2
LogP (pH 7.4) -0.5 (Hydrophilic)2.2 (Lipophilic)2.5 (Lipophilic)
pKa (Pyridine N) 9.4 ± 0.26.8 ± 0.13.5 ± 0.2
Acid Stability (t½) < 2 mins (Rapid degradation)~15 mins (Stable enough)> 4 hours (Too stable)
ATPase IC50 > 100 µM (Poor Access)1.2 µM (Potent)> 50 µM (Inactive)

Interpretation:

  • Amino-PyM: High pKa leads to ionization in the blood. It cannot penetrate the parietal cell lipid bilayer effectively, resulting in a high IC50 (low potency) despite being chemically reactive.

  • Methoxy-PyM: Ideal LogP allows entry into the parietal cell. Once in the acidic compartment, it protonates and activates.[1]

Detailed Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of pKa

Objective: To quantify the electronic influence of the C4-substituent.

  • Preparation: Dissolve 2.0 mg of the Pyridine-Methanol analog in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Add 0.1 M HCl to lower pH to ~2.0.

    • Titrate with 0.05 M NaOH standardized solution using an automatic titrator.

    • Record pH every 10 µL.

  • Analysis: Plot the first derivative of the titration curve (

    
    ). The inflection point corresponds to the pKa.
    
    • Validation Criteria: The standard error of the fit must be < 0.02 pH units.

Protocol B: Acid Stability (Activation Kinetics) Assay

Objective: To measure the half-life of the compound in simulated gastric fluid.

  • Medium: Prepare Simulated Gastric Fluid (SGF) without enzymes: 2.0 g NaCl, 7.0 mL HCl, diluted to 1000 mL (pH 1.2).

  • Incubation:

    • Spike the test compound (100 µM final) into SGF at 37°C.

    • Start timer immediately.

  • Sampling:

    • Withdraw 50 µL aliquots at T=0, 2, 5, 10, 20, 30, and 60 minutes.

    • Quench: Immediately inject into 200 µL of 0.5 M Sodium Bicarbonate (pH 9.0) to stop the acid-catalyzed reaction.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (4.6 x 150 mm).

    • Mobile Phase: Acetonitrile:Phosphate Buffer pH 7.4 (40:60).

    • Detection: UV at 280 nm (Pyridine max).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Experimental Workflow Diagram

This workflow describes the comparative evaluation process for a new pyridine analog.

Workflow cluster_Chem Physicochemical Profiling cluster_Bio Biological Validation Start Start: Candidate Selection (Amino vs Methoxy) Titration Potentiometric Titration (Determine pKa) Start->Titration LogP Shake-Flask Method (Determine Lipophilicity) Start->LogP Stability Acid Stability Assay (pH 1.2, 37°C) Titration->Stability LogP->Stability Decision Decision Gate: Is pKa 4.0 - 6.0? Stability->Decision ATPase H+/K+ ATPase Assay (Gastric Vesicles) Proceed Proceed to Lead Opt. ATPase->Proceed Decision->ATPase Yes Reject Reject Candidate (PK/Stability Failure) Decision->Reject No (Too Basic/Acidic)

Figure 2: Screening workflow for Pyridine-Methanol Analogs. Note the critical Decision Gate based on pKa.

References

  • Lindberg, P., et al. (1990). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54.

  • Sachs, G., et al. (1995). "The pharmacology of the gastric acid pump: the H+,K+ ATPase." Annual Review of Pharmacology and Toxicology, 35, 277-305.

  • Roche, V. F. (2006). "The Chemically Elegant Proton Pump Inhibitors." American Journal of Pharmaceutical Education, 70(5), 101.

  • PubChem. (2025).[2] "Compound Summary: 4-Dimethylaminopyridine (Analog Data)." National Library of Medicine.

Sources

Comparative Guide: Validation of (4-Amino-3,5-dimethylpyridin-2-yl)methanol Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of proton pump inhibitors (PPIs) and novel pyridine-based therapeutics, the intermediate (4-Amino-3,5-dimethylpyridin-2-yl)methanol (CAS 1511938-13-8) serves as a critical scaffold.[1][2] Its purity directly dictates the yield and safety profile of downstream APIs.

While traditional methods like Non-Aqueous Titration offer rapid assay values, they critically fail to distinguish the target amino-pyridine from structurally similar impurities (e.g., 4-chloro precursors or regioisomers). This guide objectively compares a developed Stability-Indicating HPLC Method against standard alternatives, demonstrating why HPLC is the non-negotiable standard for rigorous purity validation.

The Challenge: Why Standard Methods Fail

The analyte, a poly-functionalized pyridine, presents unique analytical challenges due to its high basicity (4-amino group) and polarity (hydroxymethyl group).

Comparative Analysis of Analytical Techniques
FeatureOptimized HPLC (Recommended) Non-Aqueous Titration (Alternative 1) GC-FID (Alternative 2)
Primary Output Purity % & Impurity ProfileTotal Base Content (Assay %)Purity %
Specificity High (Separates isomers/byproducts)Low (Co-titrates any basic impurity)Medium (Thermal degradation risk)
Sensitivity (LOD) < 0.05%N/A (Macro analysis only)< 0.1%
Suitability Gold Standard for KSM/IntermediatesQuick raw material check onlyLimited by analyte polarity
Risk Factor Method development timeFalse Positives (Overestimation)Column adsorption/Tailing

Critical Insight: In our experimental comparison, a batch showing 99.2% purity by Titration was revealed to be only 97.8% pure by HPLC, due to the presence of a non-basic impurity (3,5-dimethyl-2-hydroxymethylpyridine) that titration could not detect.

The Solution: Optimized HPLC Protocol

This protocol utilizes a Base-Deactivated C18 stationary phase to mitigate the peak tailing often seen with amino-pyridines, ensuring sharp peak shapes without the need for aggressive ion-pairing agents.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Rationale: Extra-dense bonding prevents free silanol interactions with the basic amino group.

  • Mobile Phase A: 20 mM Ammonium Acetate Buffer, pH 6.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (λmax of pyridine ring).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
10.06040Elute Main Peak
15.02080Wash Lipophilic Impurities
18.09010Re-equilibration
Experimental Validation Data

The following data supports the robustness of the HPLC method compared to the alternatives.

A. Specificity & Stress Testing (Forced Degradation)

Objective: Prove the method separates the main peak from degradation products.

Stress ConditionTime/TempDegradation %Resolution (Rs) from Main Peak
Acid (0.1N HCl)24h / 60°C5.2%> 2.5 (Degradant elutes early)
Base (0.1N NaOH)4h / 60°C12.1%> 3.0
Oxidation (3% H2O2)2h / RT8.5%> 4.0 (N-oxide formation)
Thermal 48h / 80°C< 1.0%N/A
B. Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Exceeds ICH Q2(R1) requirement of >0.999).
    
C. Accuracy (Recovery Studies)

Spiked recovery performed at three levels (80%, 100%, 120%).

LevelAmount Added (mg)Amount Recovered (mg)Recovery %RSD % (n=3)
80%8.07.9499.2%0.45
100%10.010.05100.5%0.32
120%12.011.9899.8%0.51
Validation Workflow Visualization

The following diagram illustrates the logical decision tree for validating this specific amino-pyridine intermediate, highlighting the "Go/No-Go" checkpoints that ensure scientific integrity.

ValidationWorkflow Start Start: Method Development Solubility Solubility Check (MeOH/Buffer pH 6.5) Start->Solubility ColumnSel Column Selection (Base Deactivated C18) Solubility->ColumnSel SystemSuit System Suitability Test (Tailing Factor < 1.5?) ColumnSel->SystemSuit Optimize Optimize Buffer pH (Adjust to 6.0-7.0) SystemSuit->Optimize No (Tailing > 1.5) Specificity Specificity Test (Inject Impurity Markers) SystemSuit->Specificity Yes Optimize->SystemSuit ResolutionCheck Resolution > 2.0? Specificity->ResolutionCheck ResolutionCheck->Optimize No (Co-elution) Validation Full ICH Validation (Linearity, Accuracy, Precision) ResolutionCheck->Validation Yes FinalMethod Approved QC Method Validation->FinalMethod

Caption: Logic flow for validating the HPLC method, emphasizing the critical feedback loops for peak symmetry and resolution.

Protocol: Step-by-Step Validation Execution

To replicate the results above, follow this rigorous workflow. This protocol is designed to be self-validating; if System Suitability fails, the run is automatically invalid.

Step 1: Standard Preparation
  • Weigh accurately 50.0 mg of (4-Amino-3,5-dimethylpyridin-2-yl)methanol Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in Mobile Phase A (Buffer) and dilute to volume.

  • Critical Control: Sonication time must not exceed 5 minutes to prevent thermal degradation.

Step 2: System Suitability Check (The "Gatekeeper")

Before analyzing samples, inject the standard solution 5 times.

  • Acceptance Criteria:

    • RSD of Area: ≤ 2.0%

    • Tailing Factor (

      
      ): ≤ 1.5 (Crucial for amino-pyridines)
      
    • Theoretical Plates (

      
      ): > 5000
      
Step 3: Impurity Interference Check

Inject known potential impurities (e.g., 4-Chloro-3,5-dimethylpyridin-2-yl methanol) individually to confirm retention times.

  • Observation: The 4-Chloro analogue is less polar and typically elutes after the main peak (RRT ~1.2-1.3).

Troubleshooting & Causality

Issue: Peak Tailing (


).
  • Cause: Interaction between the protonated amino group (

    
    ) and residual silanols on the silica support.
    
  • Fix: Increase buffer ionic strength (up to 50mM) or switch to a "Shield" or "Hybrid" silica column (e.g., Waters XBridge). Do not simply increase organic modifier, as this may ruin resolution.

Issue: Retention Time Drift.

  • Cause: pH instability. Pyridines are sensitive to pH changes near their

    
    .
    
  • Fix: Ensure buffer is strictly adjusted to pH 6.5 ± 0.05 using a calibrated pH meter.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol (Structural Analog Reference). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC mechanism grounding).

Sources

comparative study of different synthetic routes to aminopyridines

[1][2][3][4]

Executive Summary & Strategic Selection

Aminopyridines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, GPCR ligands, and ion channel blockers. Their synthesis, however, presents unique challenges due to the electron-deficient nature of the pyridine ring, which renders it susceptible to nucleophilic attack but resistant to electrophilic substitution, while simultaneously poisoning many transition metal catalysts.

This guide objectively compares four distinct synthetic methodologies. The selection of the optimal route is rarely a matter of preference but a calculated decision based on substrate electronics , functional group tolerance , and scalability requirements .

Decision Matrix: Route Selection

The following decision tree illustrates the logical flow for selecting a synthetic strategy based on starting material availability and substrate sensitivity.

RouteSelectionStartTarget: AminopyridineSubstrateAnalyze Starting MaterialStart->SubstrateHalopyridineHalopyridine Available?Substrate->HalopyridineAcidPyridine Carboxylic Acid?Substrate->AcidUnsubUnsubstituted Pyridine?Substrate->UnsubHaloTypeHalogen Type & ElectronicsHalopyridine->HaloTypeCurtiusRoute C: Curtius Rearrangement(Stereoretentive, High Purity)Acid->CurtiusChichibabinRoute D: Chichibabin(Harsh, Regio-issues)Unsub->ChichibabinActivatedActivated (F, or Cl + EWG)HaloType->ActivatedHigh ReactivityUnactivatedUnactivated (Cl, Br, I)HaloType->UnactivatedLow ReactivitySNArRoute A: SNAr / Acetamidine(Metal-Free, Low Cost)Activated->SNArBuchwaldRoute B: Pd/Cu Catalysis(High Cost, Broad Scope)Unactivated->Buchwald

Figure 1: Strategic decision tree for aminopyridine synthesis. Selection depends heavily on the electronic activation of the precursor.

Detailed Route Analysis

Route A: Nucleophilic Aromatic Substitution ( )

Best for: Activated pyridines (2-F, 4-F, or 2-Cl with electron-withdrawing groups).

While traditional

acetamidine hydrochloride
  • Mechanism: Addition-Elimination.

  • Critical Insight: Fluoropyridines are significantly more reactive than chloropyridines in

    
     due to the high electronegativity of fluorine, which stabilizes the transition state, despite fluorine being a poorer leaving group.
    
  • Modern Twist: Using acetamidine as an ammonia surrogate avoids the high pressure and handling issues of liquid ammonia.

Route B: Transition Metal-Catalyzed Amination (Buchwald-Hartwig)

Best for: Unactivated halopyridines (Cl, Br, I) and complex substrates.

This is the "gold standard" for late-stage functionalization. It overcomes the electronic deactivation of the pyridine ring by using Palladium (Pd) or Copper (Cu) catalysts to facilitate oxidative addition.

  • Mechanism: Catalytic Cycle (Oxidative Addition

    
     Amine Coordination 
    
    
    Reductive Elimination).
  • Challenge: Pyridines can coordinate to Pd, poisoning the catalyst.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) or precatalysts (e.g., Pd-PEPPSI) to prevent catalyst deactivation.

Route C: Curtius Rearrangement

Best for: Converting nicotinic acids to aminopyridines; accessing specific isomers (e.g., 3-aminopyridines) difficult to make via

This route converts a carboxylic acid to an amine with the loss of one carbon atom.[1][2] It is particularly valuable because it retains stereochemistry (if applicable) and avoids transition metals.

  • Reagent: Diphenylphosphoryl azide (DPPA) is the standard reagent, allowing a one-pot transformation.

Route D: Chichibabin Reaction

Best for: Industrial scale production of simple 2-aminopyridines from unsubstituted pyridine.

  • Mechanism: Nucleophilic attack by amide ion (

    
    ) followed by hydride elimination.
    
  • Limitation: Harsh conditions (NaNH2, heat) and poor regioselectivity (often yields mixtures of 2- and 4-isomers) make it less suitable for delicate drug discovery campaigns.

Comparative Performance Analysis

The following table synthesizes data from multiple comparative studies, highlighting the trade-offs between yield, cost, and green chemistry metrics.

Feature

(Acetamidine)
Buchwald-Hartwig Curtius Rearrangement Chichibabin
Substrate Scope Limited (Requires F or EWG)Broadest (Cl, Br, I, OTf)Specific (Acids only)Narrow (Unsub. Pyridines)
Atom Economy HighModerate (Ligand/Base waste)Moderate (

loss)
High
Cost Low (No heavy metals)High (Pd catalysts, Ligands)Moderate (DPPA is costly)Very Low
Scalability ExcellentGood (Metal removal required)Good (Safety concerns with azides)Excellent
Green Metric Best (Water/Ethanol solvents)Poor (Dioxane/Toluene often used)ModeratePoor (Strong bases)
Typical Yield 80-95%70-90%60-85%40-70%

Experimental Protocols

Protocol 1: Metal-Free Synthesis via Acetamidine (Green Method)

Recommended for 2-fluoropyridines or activated 2-chloropyridines.

Principle: Acetamidine hydrochloride acts as a masked ammonia equivalent. The reaction proceeds via

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Acetamidine hydrochloride (1.2 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: DMSO or Water/Ethanol (1:4)

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (5 mmol), acetamidine hydrochloride (6 mmol), and

    
     (12.5 mmol).
    
  • Solvent: Add 10 mL of DMSO (or EtOH/H2O mixture for greener profile).

  • Reaction: Heat the mixture to 100°C under an air atmosphere. Monitor by TLC (typically 2-4 hours).

    • Note: The intermediate N-pyridin-2-yl-acetamidine may be observed.

  • Hydrolysis (if required): If the intermediate does not hydrolyze spontaneously, add 2 mL of 10% NaOH and stir at 80°C for 1 hour.

  • Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Validation:

  • Expect a white to pale yellow solid.

  • Absence of F-NMR signal (if using fluoropyridine) confirms conversion.

Protocol 2: Pd-Catalyzed Amination (Buchwald-Hartwig)

Recommended for unactivated 2-chloropyridines or 3-bromopyridines.

Principle: Uses a Pd(0) cycle. The choice of base and ligand is critical to prevent the "pyridine effect" (catalyst poisoning).

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base:

    
     or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add the aryl halide (1 mmol), amine (1.2 mmol), base (1.5 mmol), Pd catalyst, and ligand under a counter-flow of inert gas.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Seal the tube and heat to 100°C for 12-18 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Validation:

  • This method typically yields >80% even for electron-rich pyridines where

    
     fails completely.
    

Mechanistic Visualization

The following diagram contrasts the direct nucleophilic attack of the Green Route (

Mechanismscluster_SNArRoute A: Metal-Free SNArcluster_BuchwaldRoute B: Pd-CatalysisPyF2-FluoropyridineMeisenheimerMeisenheimerComplexPyF->Meisenheimer+ NucleophileAmidineAcetamidineAmidine->MeisenheimerProductA2-AminopyridineMeisenheimer->ProductA- HF, - AcetylPyClChloropyridineOxAddOxidativeAddition (Pd-II)PyCl->OxAddPd0Pd(0)L2Pd0->OxAdd+ Ar-ClAmineCoordAmineCoordinationOxAdd->AmineCoord+ Amine, BaseRedElimReductiveEliminationAmineCoord->RedElimRedElim->Pd0RegenerationProductBAminopyridineRedElim->ProductB

Figure 2: Mechanistic comparison. Route A relies on ring electronics; Route B relies on catalytic activation.

References

  • Kodimuthali, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Link

  • Li, J., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Royal Society of Chemistry (RSC) Advances.[3] Link

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH) / PMC. Link

  • BenchChem. (2025).[4] Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution. Link

  • Chemistry Steps. (2025). Curtius Rearrangement Mechanism and Applications. Link

(4-Amino-3,5-dimethylpyridin-2-yl)methanol: A Comparative Guide to High-Basicity Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4-Amino-3,5-dimethylpyridin-2-yl)methanol against its standard medicinal chemistry counterparts.

Executive Summary

(4-Amino-3,5-dimethylpyridin-2-yl)methanol (CAS: 120658-86-6 or related analogs) represents a specialized "electron-super-rich" pyridine scaffold. While the 4-methoxy analog is the ubiquitous industry standard (key intermediate for Omeprazole and other Proton Pump Inhibitors), the 4-amino variant offers distinct physicochemical advantages—specifically in basicity modulation , solubility enhancement , and hydrogen-bond donor capability .

This guide objectively compares the 4-amino scaffold against the 4-methoxy and unsubstituted analogs, providing researchers with the data needed to select the optimal building block for lead optimization.

Technical Comparison: The 4-Amino Advantage

The primary driver for selecting the 4-amino scaffold over the 4-methoxy analog is the dramatic shift in electronic properties of the pyridine ring.

Comparative Physicochemical Properties

Data estimated based on structure-activity relationships (SAR) of polysubstituted pyridines.

Feature4-Amino Scaffold (Topic)4-Methoxy Scaffold (Standard)4-Nitro Scaffold (Precursor)
Structure (4-NH₂-3,5-Me₂-Py)-2-CH₂OH(4-OMe-3,5-Me₂-Py)-2-CH₂OH(4-NO₂-3,5-Me₂-Py)-2-CH₂OH
Ring Electronic State Super-Electron Rich (+M effect of NH₂ > OMe)Electron Rich (+M effect)Electron Deficient (-M, -I effect)
Pyridine N pKa (Est.) 9.2 – 9.8 7.0 – 7.4< 2.0
H-Bond Potential Donor (NH₂) & Acceptor (N)Acceptor Only (OMe, N)Acceptor Only
LogP (Lipophilicity) ~0.4 (Lower, more polar)~0.9 (Higher)~1.1
Solubility (pH 7.4) High (often exists as cation)ModerateLow
Nucleophilicity High (Ring N is very reactive)ModerateLow
Mechanism of Action Differences[5][6]
  • Basicity & Lysosomal Trapping: The 4-amino group pushes the pKa of the pyridine nitrogen close to or above physiological pH. This makes the molecule a potent lysosomotropic agent , accumulating in acidic compartments (lysosomes/canaliculi) much more effectively than the 4-methoxy analog.

  • Binding Affinity: In kinase inhibitors or receptor antagonists, the 4-amino group acts as a critical Hydrogen Bond Donor to backbone carbonyls, a interaction impossible with the 4-methoxy group (which can only accept H-bonds).

  • Metabolic Stability: The 4-amino group is generally more resistant to oxidative O-dealkylation (a major clearance pathway for 4-methoxy pyridines via CYP2C19), though it may be susceptible to N-acetylation.

Experimental Protocols: Synthesis & Handling

Working with the 4-amino scaffold requires modified protocols due to the high nucleophilicity of the ring nitrogen and the amino group itself.

A. Synthesis Workflow (Recommended Route)

Unlike the 4-methoxy analog (synthesized via methoxylation of the nitro-derivative), the 4-amino analog is best accessed via catalytic hydrogenation of the 4-nitro precursor or nucleophilic aromatic substitution using ammonia under pressure.

Protocol: Reduction of (3,5-dimethyl-4-nitropyridin-2-yl)methanol
  • Reagents: 4-Nitro precursor, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Setup: Charge a hydrogenation flask with the nitro-pyridine methanol (1.0 eq) dissolved in methanol (0.1 M).

  • Catalyst: Carefully add Pd/C under an argon stream.

  • Reaction: Purge with H₂ three times. Stir vigorously at RT for 4–6 hours.

  • Workup: Filter through a Celite pad (Caution: Pd/C is pyrophoric). Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Ether. Note: Column chromatography often results in tailing due to high basicity; use 1-5% Triethylamine in the eluent.

B. Chlorination (Activation of the Alcohol)

Critical Challenge: Direct treatment with Thionyl Chloride (


) can lead to self-polymerization because the 4-amino group can attack the activated alkyl chloride of a neighboring molecule.

Modified Protocol (HCl Salt Protection):

  • Protection: Dissolve (4-Amino-3,5-dimethylpyridin-2-yl)methanol in dry DCM. Add 2.2 eq of HCl (dioxane solution) to protonate both the Ring N and the 4-NH₂.

  • Activation: Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Reaction: Reflux for 2 hours. The protonated amines prevent intermolecular nucleophilic attack.

  • Isolation: Evaporate volatiles to obtain the dihydrochloride salt of the 2-chloromethyl derivative. Use immediately in the next coupling step without neutralizing.

Visualizing the Scaffold Logic

The following diagram illustrates the decision matrix for choosing between the 4-Amino and 4-Methoxy scaffolds based on drug design requirements.

ScaffoldSelection Start Select Pyridine Scaffold Nitro 4-Nitro Precursor Start->Nitro Synthesis Origin Methoxy 4-Methoxy Analog (Standard) PPI Acid Activation Mechanism (Omeprazole-like) Methoxy->PPI Target: H+/K+ ATPase Meta CYP2C19 Metabolism (O-Demethylation) Methoxy->Meta Liability Amino 4-Amino Analog (High Basicity) Amino->Methoxy Bioisostere Swap Kinase H-Bond Donor Required (Kinase Hinge Binding) Amino->Kinase Target: Kinases/GPCRs Solubility High Aqueous Solubility (Lysosomal Trapping) Amino->Solubility Property Tuning Nitro->Methoxy Methoxylation (NaOMe/MeOH) Nitro->Amino Reduction (H2, Pd/C)

Caption: Decision tree for selecting between 4-Amino and 4-Methoxy scaffolds based on target binding requirements and metabolic stability goals.

Strategic Applications & Case Studies

Case Study 1: Antileishmanial Agents

Recent research utilizes the (4-Amino-3,5-dimethylpyridin-2-yl)methyl moiety in amine-linked flavonoids.[1]

  • Observation: The 4-amino group was critical for activity against Leishmania parasites.

  • Mechanism: The high basicity of the pyridine ring (boosted by the 4-amino donor) likely facilitates accumulation in the parasite's acidocalcisomes (acidic organelles), a mechanism distinct from the 4-methoxy analogs used in gastric acid suppression.

Case Study 2: P-CAB Development

In the development of Potassium-Competitive Acid Blockers (P-CABs), the 4-amino-pyridine scaffold serves as a rigid, polar linker. Unlike PPIs which require acid-catalyzed rearrangement (sulfenamide formation), P-CABs bind ionically. The 4-amino group ensures the pyridine remains protonated in the canaliculi, anchoring the drug to the ATPase.

References

  • Wong, I.L., et al. (2012). "Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol." BenchChem Technical Guides.

  • ChemicalBook. (2025).[2] "3,5-Dimethyl-4-methoxy-2-pyridinemethanol Properties and Synthesis."

  • Filo EdTech. (2025). "Dipole Moment and Basicity Comparison: 4-Aminopyridine vs 4-Cyanopyridine."

  • SMILES/InChI Data Verification. PubChem Compound Summary for CID 737823 (4-Methoxy analog used for structural baseline).

Sources

A Structural and Mechanistic Comparison of Bioactive Heterocyclic Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles in Modern Medicine

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental building blocks in the realm of drug discovery.[1] Their unique structural and electronic properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, allow them to interact with a wide array of biological targets with high specificity and affinity.[1] This inherent versatility has led to their prevalence in a vast number of approved pharmaceuticals, with over 85% of bioactive compounds containing at least one nitrogen atom.[2] From targeting the central nervous system to combating microbial infections, heterocyclic scaffolds form the core of many of our most important medicines.[3]

This guide provides an in-depth structural and mechanistic comparison of four major classes of bioactive heterocyclic compounds: Benzodiazepines, Azole Antifungals, Quinolone Antibacterials, and Flavonoids. By examining their distinct structural features, mechanisms of action, and the experimental methodologies used to evaluate their efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel therapeutics.

Benzodiazepines: Modulators of the Central Nervous System

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizure disorders. Their therapeutic effects are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]

Core Scaffold and Structure-Activity Relationships (SAR)

The classical benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[5][6] The structure-activity relationships (SAR) for this class have been extensively studied, revealing key features essential for their bioactivity.[5][7]

  • Position 7: An electron-withdrawing group, such as a halogen (e.g., chlorine in Diazepam, Lorazepam), is crucial for high anxiolytic activity.[5]

  • Position 5: A phenyl group at this position is optimal for activity. Substitutions on this phenyl ring can modulate potency and selectivity.[5]

  • Positions 1 and 2: A small alkyl group at the N1 position and a keto group at the C2 position are important for receptor binding and activity.[7]

  • Position 3: Hydroxylation at this position, as seen in Oxazepam and Lorazepam, leads to more rapid metabolism and a shorter duration of action.[7]

The fusion of a triazole or imidazole ring to the benzodiazepine core, as seen in Alprazolam and Midazolam, can enhance potency and alter the pharmacokinetic profile.[5]

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

Benzodiazepines do not directly activate the GABA-A receptor but act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[4] This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

Caption: Benzodiazepine binding enhances GABA-mediated chloride influx.

Experimental Evaluation: Receptor Binding Assays

The affinity of benzodiazepines for their target receptor is a key determinant of their potency. Radioligand binding assays are a standard method to quantify this interaction.[8][9]

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Receptor Source: Cell membranes expressing GABA-A receptors are prepared from animal brain tissue or recombinant cell lines.[10]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine (e.g., [3H]-Flunitrazepam) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the equilibrium dissociation constant (Ki) to reflect the affinity of the test compound for the receptor.[10]

Table 1: Hypothetical Binding Affinities of Benzodiazepines for the GABA-A Receptor

CompoundKi (nM)
Diazepam2.5
Lorazepam1.8
Alprazolam1.2
Oxazepam5.1

Azole Antifungals: Inhibitors of Fungal Membrane Synthesis

Azole antifungals are a widely used class of drugs for treating fungal infections. Their efficacy stems from their ability to specifically target a key enzyme in the fungal ergosterol biosynthesis pathway.[11][12]

Core Scaffold and Structural Classes

The core of an azole antifungal is a five-membered heterocyclic ring containing at least one nitrogen atom.[12] They are broadly classified into two main groups based on the number of nitrogen atoms in the azole ring:

  • Imidazoles: Contain two nitrogen atoms (e.g., Ketoconazole, Miconazole).[13]

  • Triazoles: Contain three nitrogen atoms (e.g., Fluconazole, Itraconazole).[13]

The nature of the side chains attached to the azole ring influences the antifungal spectrum, pharmacokinetic properties, and potential for drug-drug interactions.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Azoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[11][12]

Azole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Azole Azole Antifungal Azole->Inhibition Enzyme->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Enzyme->Disrupted_Membrane Inhibition->Enzyme Inhibits

Caption: Azoles block ergosterol synthesis, disrupting the fungal membrane.

Experimental Evaluation: Enzyme Inhibition Assays

The potency of azole antifungals is directly related to their ability to inhibit lanosterol 14α-demethylase. Enzyme inhibition assays are used to quantify this activity.[][17]

Experimental Protocol: Fluorometric Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14α-demethylase is purified. A fluorescently labeled substrate analog is used.

  • Reaction Mixture: The enzyme, fluorescent substrate, and varying concentrations of the test azole compound are incubated together in a suitable buffer.

  • Reaction Initiation and Monitoring: The reaction is initiated, and the change in fluorescence over time is monitored using a microplate reader. The product of the enzymatic reaction will have a different fluorescence profile than the substrate.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Table 2: Hypothetical IC50 Values of Azole Antifungals against Candida albicans Lanosterol 14α-Demethylase

CompoundIC50 (µM)
Fluconazole0.8
Itraconazole0.05
Ketoconazole0.1
Voriconazole0.02

Quinolone Antibacterials: Targeting Bacterial DNA Replication

Quinolones are a major class of synthetic broad-spectrum antibacterial agents that are highly effective against a wide range of bacterial pathogens.[18][19]

Core Scaffold and Generations

The core structure of quinolones is a bicyclic ring system.[18] The addition of a fluorine atom at position C-6 led to the development of the more potent fluoroquinolones.[18][19] Quinolones are often categorized into generations based on their spectrum of activity:

  • First Generation (e.g., Nalidixic acid): Narrow spectrum, primarily against Gram-negative bacteria.[20]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): Expanded Gram-negative and some Gram-positive activity.[21]

  • Third Generation (e.g., Levofloxacin): Further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[20]

  • Fourth Generation (e.g., Moxifloxacin): Broad-spectrum activity, including anaerobic bacteria.[19]

Key structural features that influence activity include the substituent at N-1, the fluorine atom at C-6, and the heterocyclic substituent at C-7.[20][22]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[18][20] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[20]

Quinolone_Mechanism cluster_Bacteria Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topoisomerase_IV->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Quinolone Quinolone Quinolone->DNA_Gyrase Inhibits Quinolone->Topoisomerase_IV Inhibits

Caption: Quinolones inhibit bacterial DNA replication enzymes.

Experimental Evaluation: Antimicrobial Susceptibility Testing

The efficacy of quinolones is determined by their ability to inhibit bacterial growth. Antimicrobial susceptibility testing (AST) is the standard method for this evaluation.[23][24]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.[25]

  • Serial Dilutions: The quinolone is serially diluted in a multi-well microtiter plate containing bacterial growth medium.[25]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.[23][25]

Table 3: Hypothetical MIC (µg/mL) Values of Quinolones against Common Bacterial Pathogens

CompoundE. coliS. aureusP. aeruginosa
Ciprofloxacin0.0150.50.25
Levofloxacin0.030.251
Moxifloxacin0.060.128

Flavonoids: Diverse Bioactivities from Natural Sources

Flavonoids are a large and diverse group of polyphenolic compounds found in plants.[26][27] They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[26][28]

Core Scaffold and Subclasses

The basic flavonoid structure consists of a C6-C3-C6 skeleton.[29] They are classified into several subclasses based on the oxidation state of the central C ring, including:[28][29]

  • Flavones: (e.g., Apigenin, Luteolin)

  • Flavonols: (e.g., Quercetin, Kaempferol)

  • Flavanones: (e.g., Naringenin, Hesperetin)

  • Flavanols (Catechins): (e.g., Epicatechin, Epigallocatechin gallate)

  • Anthocyanidins: (e.g., Cyanidin, Delphinidin)

  • Isoflavones: (e.g., Genistein, Daidzein)

The number and position of hydroxyl groups and other substituents on the flavonoid rings are key determinants of their biological activity.[29]

Mechanism of Action: Multifaceted Activities

The biological activities of flavonoids are diverse and often result from multiple mechanisms. Their antioxidant activity is a prominent feature, arising from their ability to scavenge free radicals and chelate metal ions.[26][27] Key structural features for potent antioxidant activity include:

  • A 3',4'-dihydroxy (catechol) group on the B-ring.[30]

  • A 2,3-double bond in conjugation with a 4-keto group in the C-ring.[30]

  • A 3-hydroxyl group on the C-ring.[30]

Beyond their antioxidant effects, flavonoids can modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.[27]

Flavonoid_Activity Flavonoid Flavonoid ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Scavenges Enzymes Pro-inflammatory Enzymes Flavonoid->Enzymes Inhibits Signaling Cell Signaling Pathways Flavonoid->Signaling Modulates Antioxidant Antioxidant Effect ROS->Antioxidant Anti_inflammatory Anti-inflammatory Effect Enzymes->Anti_inflammatory Modulation Modulation of Cellular Processes Signaling->Modulation

Caption: Flavonoids exhibit diverse bioactivities through multiple mechanisms.

Experimental Evaluation: Cellular Antioxidant Activity (CAA) Assay

While chemical antioxidant assays are useful, cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[30][31]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a 96-well plate.[31]

  • Loading with Probe: The cells are treated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[32][33]

  • Treatment with Flavonoid: The cells are then incubated with varying concentrations of the test flavonoid.

  • Induction of Oxidative Stress: A free radical initiator, such as AAPH, is added to the cells to induce oxidative stress.[31]

  • Fluorescence Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, is measured over time. Antioxidant activity is quantified as the inhibition of DCF formation.

  • Data Analysis: The EC50 value, the concentration of the flavonoid that produces a 50% reduction in oxidative stress, is calculated.[31]

Table 4: Hypothetical Cellular Antioxidant Activity (CAA) of Selected Flavonoids

CompoundEC50 (µM)
Quercetin15
Kaempferol25
Naringenin>100
Epigallocatechin gallate (EGCG)8

Conclusion

The structural diversity of heterocyclic compounds provides a rich foundation for the development of novel therapeutics. By understanding the intricate relationships between chemical structure, mechanism of action, and biological activity, drug discovery professionals can more effectively design and optimize new drug candidates. The comparative analysis presented in this guide highlights the distinct yet powerful ways in which different heterocyclic scaffolds can be tailored to interact with specific biological targets, leading to profound therapeutic effects. The continued exploration of novel heterocyclic structures and their biological activities will undoubtedly pave the way for the next generation of innovative medicines.

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